Nanchangmycin (free acid)
Description
Significance of Nanchangmycin (B609417) (Free Acid) as a Natural Product in Modern Research
Nanchangmycin stands out in modern research due to its broad spectrum of biological activities, making it a valuable tool for scientific investigation. chemrxiv.org As a member of the polyether ionophore family, it has the ability to form lipid-soluble complexes with cations and transport them across biological membranes, thereby disrupting cellular ion gradients. frontiersin.orgcore.ac.uk This fundamental mechanism underpins its diverse effects.
Academic research has highlighted Nanchangmycin's potent activity against a wide range of organisms and disease models. Its documented effects include:
Antiviral Activity: Nanchangmycin has demonstrated broad-spectrum antiviral capabilities, notably against arboviruses such as Zika virus (ZIKV), Dengue virus (DENV), West Nile virus (WNV), and Chikungunya virus (CHIKV). elifesciences.orgnih.govnih.gov Research indicates it can potently block the entry of ZIKV into various cell types. selleckchem.comnih.govselleck.co.jp Studies have also explored its potential activity against SARS-CoV-2. elifesciences.orgnih.gov
Antifibrotic Effects: In the context of liver fibrosis, Nanchangmycin has been identified as a compound that promotes the inactivation of hepatic stellate cells (HSCs), the primary cells responsible for scar tissue formation in the liver. elifesciences.orgnih.govelifesciences.org It has been shown to decrease the proliferation, migration, and assembly of collagen fibers by these cells. elifesciences.orgnih.gov
Anticancer Activity: Research has shown that Nanchangmycin can suppress the activity of breast cancer stem cells and inhibit the growth of breast cancer and multiple myeloma cells. elifesciences.orgnih.gov
Antibacterial Properties: Nanchangmycin is effective against Gram-positive bacteria. selleckchem.commedchemexpress.commdpi.com
The significance of Nanchangmycin in research extends to its use as a chemical probe to explore complex biological processes. For instance, studies on its antifibrotic action have helped elucidate the roles of specific signaling pathways, such as the FYN, PTK2 (FAK), and MAPK1/3 (ERK2/1) pathways, in controlling the fibrotic activity of cells. elifesciences.orgnih.gov Furthermore, chemical proteomics approaches using Nanchangmycin probes are being employed to identify its direct molecular targets, which could reveal novel mechanisms of action and therapeutic targets. chemrxiv.org
| Biological Activity | Target/Organism | Observed Effect | Reference |
|---|---|---|---|
| Antiviral | Zika virus (ZIKV), Dengue virus (DENV), West Nile virus (WNV), Chikungunya virus (CHIKV), SARS-CoV-2 | Inhibits viral entry and infection across diverse cell types. | elifesciences.orgnih.govnih.govresearchgate.net |
| Antifibrotic | Human Hepatic Stellate Cells (HSCs) | Promotes HSC inactivation; decreases proliferation, migration, and collagen assembly. | elifesciences.orgnih.govelifesciences.org |
| Anticancer | Breast Cancer Stem Cells, Multiple Myeloma Cells | Suppresses cancer stem cell activity and inhibits cell growth. | elifesciences.orgnih.gov |
| Antibacterial | Gram-positive bacteria | Inhibits bacterial growth. | selleckchem.commedchemexpress.com |
| Antiparasitic | Coccidiosis in chickens | Used to cure coccidiosis. | selleckchem.comselleck.co.jp |
Historical Context of Polyether Ionophore Research and its Evolution
The study of polyether ionophores dates back to the mid-20th century. The history of this class of antibiotics began in 1951 with the isolation of the first two compounds, nigericin (B1684572) and lasalocid (B1674520) acid, from different Streptomyces species. salinomycin.pl The term "ionophore" was coined in 1967 to describe the unique ability of these molecules to bind metal ions and facilitate their transport across cellular membranes. mdpi.comnih.gov
Initially, the primary application of polyether ionophores was in veterinary medicine and animal husbandry. core.ac.uk They have been used as feed additives to control coccidiosis, a severe parasitic disease in poultry, and to improve feed conversion in ruminants since the early 1970s. frontiersin.org Their cytotoxicity has generally precluded their use in human medicine. frontiersin.org
Over the decades, research has led to the discovery of more than 120 distinct polyether ionophore structures produced by over 50 different microorganisms. core.ac.uksalinomycin.pl The discovery of the potent anticancer activity of salinomycin (B1681400) against cancer stem cells in 2009 marked a significant turning point, inspiring a resurgence of interest in the therapeutic potential of this compound class. salinomycin.pl This discovery prompted researchers to re-evaluate polyether ionophores, including Nanchangmycin, for new applications beyond their traditional use. The evolution of research has shifted from their role as animal feed additives to exploring their complex mechanisms of action and potential as leads for developing novel therapies for human diseases, including cancer and viral infections. selleckchem.comsalinomycin.pl
Current Academic Research Landscape and Interdisciplinary Focus on Nanchangmycin (Free Acid)
The current research landscape for Nanchangmycin is highly interdisciplinary, spanning virology, cell biology, oncology, and chemical biology. patsnap.com Scientists are moving beyond simply documenting its biological effects to dissecting its precise molecular mechanisms.
A major focus of recent research has been on understanding how Nanchangmycin exerts its broad-spectrum antiviral activity. Mechanistic studies have revealed that it blocks an early step in the viral entry process for ZIKV, DENV, and other viruses that utilize clathrin-mediated endocytosis. nih.gov To pinpoint its direct cellular partners, researchers have developed photoreactive and clickable probes of Nanchangmycin for affinity-based protein profiling. chemrxiv.org This chemical proteomics approach led to the identification of SEC11A, a component of the signal peptidase complex, as a prominent target, suggesting a novel mechanism for its antiviral action by interfering with the processing of viral proteins. chemrxiv.org
In the field of fibrosis research, studies have identified Nanchangmycin as a potent modulator of hepatic stellate cell (HSC) activity through a high-throughput screen. elifesciences.orgnih.gov Subsequent mechanistic work demonstrated that it affects multiple signaling pathways, including the FYN, PTK2, and MAPK1/3 pathways, to reduce the expression of proteins that form the fibrotic scar. elifesciences.orgnih.govelifesciences.org Research also shows that Nanchangmycin induces lipid accumulation in HSCs, which is consistent with their inactivation. elifesciences.orgnih.gov
The biosynthesis of Nanchangmycin itself is a significant area of academic inquiry. The gene cluster responsible for its production in Streptomyces nanchangensis has been identified and characterized. researchgate.netresearchgate.net This research provides insights into the complex enzymatic machinery of modular polyketide synthases (PKSs) that assemble the compound's intricate polyether structure. core.ac.uknih.govnih.gov Understanding its biosynthesis could pave the way for bioengineering novel analogues with improved properties.
| Research Area | Specific Focus | Key Findings/Approaches | Reference |
|---|---|---|---|
| Virology | Mechanism of antiviral action against ZIKV, DENV, WNV, etc. | Blocks an early stage of viral entry, likely clathrin-mediated endocytosis. Potently inhibits infection with IC50 values in the 0.1-0.4 µM range. | nih.govresearchgate.netfrontiersin.org |
| Chemical Biology | Identification of direct cellular targets. | Use of photoreactive clickable probes for affinity-based protein profiling. Identified SEC11A as a potential target mediating antiviral effects. | chemrxiv.org |
| Hepatology/Fibrosis | Antifibrotic effects on Hepatic Stellate Cells (HSCs). | Promotes HSC inactivation by modulating FYN, PTK2, and MAPK1/3 signaling pathways and inducing lipid accumulation. | elifesciences.orgnih.govelifesciences.org |
| Oncology | Activity against cancer stem cells. | Suppresses breast cancer stem cell activity and inhibits growth of various cancer cell lines. | elifesciences.orgnih.govacs.org |
| Microbiology/Biotechnology | Biosynthesis pathway. | Characterization of the complete gene cluster and the modular polyketide synthase (PKS) responsible for its synthesis. | core.ac.ukresearchgate.netresearchgate.netnih.gov |
Properties
Molecular Formula |
C47H78O14 |
|---|---|
Molecular Weight |
867.1 g/mol |
IUPAC Name |
8-[(2S,5R)-7-hydroxy-2-[(5S)-2-[(6S)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-(5-methoxy-6-methyloxan-2-yl)oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid |
InChI |
InChI=1S/C47H78O14/c1-24(40(50)25(2)18-28(5)43(51)52)17-26(3)41-31(8)34(49)22-45(59-41)16-15-44(11,61-45)38-21-36(56-39-14-13-35(54-12)33(10)55-39)32(9)47(58-38)30(7)20-37(57-47)42-27(4)19-29(6)46(53,23-48)60-42/h17,25-39,41-42,48-49,53H,13-16,18-23H2,1-12H3,(H,51,52)/t25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,41?,42?,44-,45+,46+,47-/m0/s1 |
InChI Key |
FELYAZAWTURXNF-XPRCOFFQSA-N |
Isomeric SMILES |
CC1CC([C@](OC1C2CC([C@@]3(O2)C(C(CC(O3)[C@@]4(CC[C@@]5(O4)CC(C(C(O5)C(C)C=C(C)C(=O)C(C)CC(C)C(=O)O)C)O)C)OC6CCC(C(O6)C)OC)C)C)(CO)O)C |
Canonical SMILES |
CC1CC(C(OC1C2CC(C3(O2)C(C(CC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C=C(C)C(=O)C(C)CC(C)C(=O)O)C)O)C)OC6CCC(C(O6)C)OC)C)C)(CO)O)C |
Origin of Product |
United States |
Natural Origin and Producer Organism of Nanchangmycin Free Acid
Identification of Producing Microorganisms
Nanchangmycin (B609417) is a polyether antibiotic naturally synthesized by specific soil-dwelling bacteria belonging to the genus Streptomyces. Research has identified a primary producing strain and explored others for production and genetic studies.
The principal microorganism identified as the producer of Nanchangmycin is Streptomyces nanchangensis NS3226. nih.govmicrobiologyresearch.orgresearchgate.net This bacterium, isolated from a soil sample in Nanchang, China, is also known to produce other bioactive compounds, including the macrolide meilingmycin. nih.govmicrobiologyresearch.orgresearchgate.net The discovery of S. nanchangensis as the source of Nanchangmycin was a significant finding, as the compound showed notable insecticidal properties. nih.govresearchgate.net
Genetic analysis of S. nanchangensis NS3226 has revealed multiple large gene clusters responsible for the biosynthesis of polyketide compounds, which are the chemical precursors to complex molecules like Nanchangmycin. nih.govmicrobiologyresearch.org One of these clusters, spanning approximately 133 kilobases, was directly linked to Nanchangmycin production. nih.gov This was confirmed through gene disruption experiments, where replacing specific DNA fragments within this cluster resulted in mutant strains that could no longer produce the antibiotic. nih.govresearchgate.net
Besides the primary producer, other Streptomyces species have been identified in studies related to Nanchangmycin production, either as natural producers or as hosts for genetic engineering.
Streptomyces bingchenggensis : This species is another natural producer of Nanchangmycin. cdnsciencepub.comasm.org It is an industrial strain primarily used for producing milbemycins, but it also synthesizes Nanchangmycin as a secondary metabolite. cdnsciencepub.comnih.gov Much of the research on S. bingchenggensis involves genetic engineering to understand and manipulate the regulatory pathways that control the synthesis of its various compounds. asm.orgnih.govresearchgate.net In some studies, the goal has been to eliminate Nanchangmycin production to enhance the yield of the commercially more valuable milbemycins. nih.gov Conversely, other research has focused on rewiring the regulatory network of S. bingchenggensis to significantly overproduce Nanchangmycin, achieving yields up to 6.08 g/L. asm.org
Streptomyces albus : This species has been used as a heterologous host for the production of polyether antibiotics. While not a natural producer of Nanchangmycin, the entire biosynthetic gene cluster from S. nanchangensis has been cloned and successfully expressed in Streptomyces albus J1074. asm.org This demonstrates the potential for producing Nanchangmycin in a different, potentially more manageable or higher-yielding, bacterial host. S. albus is a well-known host for expressing genes from other Streptomyces species due to its clean metabolic background and efficient protein synthesis machinery. asm.orgnih.gov
Producer Organisms of Nanchangmycin
| Organism | Role in Production | Key Research Findings | Citations |
|---|---|---|---|
| Streptomyces nanchangensis NS3226 | Primary Natural Producer | Isolated from soil in Nanchang; produces Nanchangmycin and meilingmycin; contains the specific gene cluster for Nanchangmycin biosynthesis. | nih.govmicrobiologyresearch.orgresearchgate.net |
| Streptomyces bingchenggensis | Natural Producer | Industrial strain that co-produces Nanchangmycin with milbemycins; subject of genetic engineering to increase or eliminate Nanchangmycin yield. | cdnsciencepub.comasm.orgnih.govresearchgate.net |
| Streptomyces albus J1074 | Heterologous Host | Used to express the cloned Nanchangmycin gene cluster from S. nanchangensis for production studies. | asm.org |
Streptomyces nanchangensis NS3226 as the Primary Producer
Academic Methodologies for Isolation from Natural Sources
The isolation of Nanchangmycin from its producer organisms for academic and research purposes involves a multi-step process that begins with fermentation and ends with purification and analysis.
The general workflow starts with the cultivation of the Streptomyces strain in a suitable fermentation medium. For instance, S. nanchangensis can be grown in a specialized fermentation medium (B2-1) for several days to allow for the production of the antibiotic. researchgate.net Similarly, S. bingchenggensis is cultivated in a specific fermentation medium for up to nine days to produce its secondary metabolites. frontiersin.org
Following fermentation, the bacterial cells (mycelia) are separated from the liquid culture broth by centrifugation. researchgate.net The Nanchangmycin compound is then extracted from the mycelia. This is typically achieved by using an organic solvent. Research studies have documented the use of methanol (B129727) for this purpose; after the mycelia are harvested, the product is extracted with an equal volume of the solvent. researchgate.net Another documented method involves mixing the samples with ethanol (B145695) (at a 1:5 v/v ratio) and using sonication to facilitate the extraction process. frontiersin.org
After extraction, the resulting solution, which contains Nanchangmycin along with other cellular components, is analyzed and purified. High-Performance Liquid Chromatography (HPLC) is a standard analytical technique used to detect and quantify the amount of Nanchangmycin produced. researchgate.netfrontiersin.org The HPLC system is typically equipped with a C18 column, and the compound is detected by monitoring its absorbance at a specific wavelength, such as 230 nm. nih.gov
Summary of Nanchangmycin Isolation Methodology
| Step | Description | Example from Research | Citations |
|---|---|---|---|
| 1. Fermentation | Cultivation of the producer Streptomyces strain in a nutrient-rich liquid medium under controlled conditions (e.g., temperature, shaking) for several days. | S. nanchangensis grown in B2-1 medium for 7 days; S. bingchenggensis grown for up to 9 days. | researchgate.netfrontiersin.org |
| 2. Harvest | Separation of the microbial cells (mycelia) from the culture broth. | Mycelia are harvested by centrifugation. | researchgate.net |
| 3. Extraction | Use of organic solvents to extract the Nanchangmycin compound from the harvested mycelia. | Extraction with an equal volume of methanol or with ethanol (1:5 v/v) coupled with sonication. | researchgate.netfrontiersin.org |
| 4. Analysis | Detection and quantification of the isolated compound. | Analysis by HPLC using a C18 column and UV detection at 230 nm. | nih.govresearchgate.netfrontiersin.org |
Table of Compounds Mentioned
| Compound Name |
|---|
| Nanchangmycin (free acid) |
| Meilingmycin |
| Milbemycins |
| Salinomycin (B1681400) |
| Dianemycin |
| Monensin (B1676710) |
Biosynthetic Pathway Elucidation of Nanchangmycin Free Acid
Polyketide Backbone Assembly by Modular Polyketide Synthases (PKS)
The biosynthesis of the nanchangmycin (B609417) backbone is a complex process orchestrated by a large, multifunctional enzyme system known as a modular polyketide synthase (PKS). In the producing organism, Streptomyces nanchangensis NS3226, the genetic blueprint for this machinery is encoded within a dedicated gene cluster. nih.govnih.govmicrobiologyresearch.org The core of this cluster consists of genes nanA1 through nanA10, which code for a Type I modular PKS. nih.gov This enzymatic assembly line is composed of a loading module and fourteen extension modules, each responsible for a specific step in the construction of the linear polyketide chain that serves as the precursor to nanchangmycin. nih.govresearchgate.net The organization of these genes and the modules they encode dictates the precise sequence of chemical reactions and the final structure of the polyketide backbone. nih.gov
Mechanisms of Type I Modular PKS in Polyether Synthesis
Type I modular PKSs are enzymatic megastructures that function like a molecular assembly line to build complex polyketides. researchgate.netstanford.edu Each module within the synthase is a collection of distinct catalytic domains responsible for one cycle of chain elongation and modification. stanford.edursc.org The biosynthesis of polyethers like nanchangmycin by these synthases is analogous in many ways to fatty acid synthesis and the production of other complex polyketides, such as macrolides. nih.govnih.gov
The fundamental domains required for chain extension in each module are:
Acyltransferase (AT): This domain selects a specific extender unit, typically from malonyl-CoA or methylmalonyl-CoA, and loads it onto the acyl carrier protein. rsc.orgresearchgate.net
Acyl Carrier Protein (ACP): This domain acts as a mobile arm, holding the growing polyketide chain and presenting it to the various catalytic domains within the module. nih.govresearchgate.net
Ketosynthase (KS): This domain catalyzes the crucial carbon-carbon bond-forming step, a Claisen condensation, which attaches the extender unit from the ACP to the growing polyketide chain. rsc.orgresearchgate.net
In addition to these core domains, modules can contain optional reductive domains—Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER)—that modify the β-keto group formed after each condensation, thereby introducing structural diversity into the backbone. nih.govstanford.edu The "co-linearity rule" generally applies, meaning the sequence of modules on the PKS genes corresponds directly to the sequence of chemical operations in the biosynthesis of the polyketide chain. nih.gov After the final extension, the completed polyketide chain is released, often involving a Thioesterase (TE) domain, although the release mechanism in polyether synthesis can be unique. nih.govrsc.orgmdpi.com
Sequential Condensation of Carboxylic Acid-Derived Units
The assembly of the nanchangmycin polyketide backbone begins with the loading of a starter unit onto the PKS. researchgate.net The loading module of the nanchangmycin synthase, located at the N-terminus of the NanA1 protein, initiates the process by binding a malonyl-CoA unit, which is then decarboxylated to yield an acetate (B1210297) starter unit. researchgate.netresearchgate.net
Following initiation, the growing chain is passed sequentially through the fourteen extension modules of the NanA PKS system. nih.gov At each module, a specific carboxylic acid-derived extender unit is incorporated. The biosynthesis of the nanchangmycin precursor involves the condensation of four malonyl-CoA units and ten methylmalonyl-CoA units. nih.govresearchgate.netresearchgate.net This sequence of fourteen condensation steps methodically elongates the polyketide chain, ultimately forming an unsaturated pentadecaketide tethered to the final ACP domain. nih.gov
| Unit Type | Source Molecule | Number of Incorporations | Role in Biosynthesis |
|---|---|---|---|
| Starter Unit | Malonyl-CoA (decarboxylated to acetate) | 1 | Initiates polyketide chain synthesis. researchgate.netresearchgate.net |
| Extender Unit | Malonyl-CoA | 4 | Elongates the polyketide chain. nih.govresearchgate.net |
| Extender Unit | Methylmalonyl-CoA | 10 | Elongates the polyketide chain and introduces methyl branches. nih.govresearchgate.net |
Substrate Specificity and Extender Unit Incorporation
The precise structure of the nanchangmycin backbone, including the placement of its methyl branches, is determined by the substrate specificity of the Acyltransferase (AT) domain within each of the fourteen extension modules. researchgate.net Each AT domain is programmed to select either a malonyl-CoA or a methylmalonyl-CoA extender unit for incorporation. oup.com
Analysis of the nanchangmycin PKS gene cluster reveals the specificities of the individual AT domains:
The AT domains within the loading module and extension modules 3, 6, 8, and 9 are predicted to be specific for malonate. researchgate.net
All other extension modules contain AT domains specific for methylmalonate. researchgate.net
This strict substrate recognition ensures the correct extender unit is added at each step of the chain elongation, which is critical for the formation of the correct polyketide precursor required for subsequent cyclization into the final nanchangmycin structure. researchgate.net The fidelity of these AT domains is a key factor in the biosynthesis of the defined chemical architecture of the polyether. nih.govoup.com
| PKS Module | Associated Gene Product (Partial) | Predicted Substrate Specificity |
|---|---|---|
| Loading | NanA1 | Malonyl-CoA researchgate.net |
| Module 1 | NanA1 | Methylmalonyl-CoA researchgate.net |
| Module 2 | NanA2 | Methylmalonyl-CoA researchgate.net |
| Module 3 | NanA2 | Malonyl-CoA researchgate.net |
| Module 4 | NanA3 | Methylmalonyl-CoA researchgate.net |
| Module 5 | NanA3 | Methylmalonyl-CoA researchgate.net |
| Module 6 | NanA4 | Malonyl-CoA researchgate.net |
| Module 7 | NanA5 | Methylmalonyl-CoA researchgate.net |
| Module 8 | NanA6 | Malonyl-CoA researchgate.net |
| Module 9 | NanA6 | Malonyl-CoA researchgate.net |
| Module 10 | NanA7 | Methylmalonyl-CoA researchgate.net |
| Module 11 | NanA8 | Methylmalonyl-CoA researchgate.net |
| Module 12 | NanA9 | Methylmalonyl-CoA researchgate.net |
| Module 13 | NanA10 | Methylmalonyl-CoA researchgate.net |
| Module 14 | NanA11 | Methylmalonyl-CoA researchgate.net |
Post-Polyketide Synthase Tailoring Modifications
Once the linear polyketide chain is fully assembled by the PKS machinery, it does not immediately become nanchangmycin. Instead, it undergoes a series of crucial post-PKS tailoring modifications. nih.govnih.gov These enzymatic transformations are responsible for converting the initially formed, unsaturated polyketide into the complex, polycyclic ether structure characteristic of nanchangmycin. nih.govnih.gov This sequence of events is thought to begin while the polyketide is still tethered to the PKS via an acyl carrier protein. nih.govresearchgate.net
Oxidative Cyclization and Polyether Ring Formation
The defining transformation in nanchangmycin biosynthesis is the oxidative cyclization of its linear precursor. nih.govnih.gov This process is believed to occur through a cascade mechanism initiated by epoxidation of specific double bonds within the polyketide chain. nih.govnih.gov The resulting epoxide intermediates are highly reactive and serve as electrophilic handles for subsequent intramolecular cyclization reactions. An epoxide hydrolase-like enzyme, NanI, is thought to mediate a cascade of epoxide ring-openings and acetalizations, which stitches the linear chain into the final pentacyclic ether core of nanchangmycin. nih.govnih.govcore.ac.uk
A critical first step in the oxidative cyclization cascade is the stereospecific epoxidation of the polyene intermediate. mdpi.comnih.gov In the nanchangmycin biosynthetic gene cluster, the gene nanO is predicted to encode a flavin-dependent epoxidase. researchgate.netcore.ac.ukresearchgate.net This enzyme, NanO, is responsible for catalyzing the conversion of specific carbon-carbon double bonds in the ACP-bound unsaturated polyketide into epoxides. nih.govnih.gov The formation of this polyepoxide intermediate is the key priming step that sets the stage for the subsequent cyclization cascade. nih.govcore.ac.uk Homologous epoxidases are found in the biosynthetic pathways of other polyether ionophores like monensin (B1676710), highlighting the conserved and essential nature of this reaction in forming the polyether scaffold. nih.govcore.ac.ukamanote.com
Enzymatic Epoxide Ring Openings and Acetalizations (e.g., NanI-mediated)
A crucial step in the formation of the characteristic polyether structure of nanchangmycin is the oxidative cyclization of the unsaturated polyketide precursor. nih.gov This process is initiated by the epoxidation of specific double bonds within the polyketide chain, a reaction catalyzed by an epoxidase, the product of the nanO gene. nih.govmdpi.com Following epoxidation, a cascade of stereospecific epoxide ring-opening and acetalization reactions occurs, leading to the formation of the multiple cyclic ether rings. nih.govrsc.org
The enzyme NanI, an epoxide hydrolase, is proposed to play a central role in mediating this complex cyclization cascade. nih.govresearchgate.netacs.org It is thought to catalyze the regioselective opening of the epoxide rings, initiating the formation of the interconnected polyether framework. nih.govmdpi.com This enzymatic control ensures the correct stereochemistry and connectivity of the resulting cyclic ethers, which is essential for the biological activity of nanchangmycin. The entire process is believed to occur while the polyketide intermediate is still tethered to an acyl carrier protein (ACP), a notable feature of polyether biosynthesis. nih.gov
Hydroxylation and Further Oxidation Events (e.g., P450 NanP)
Subsequent to the formation of the polyether core, further oxidative modifications occur. One such key event is the hydroxylation of the terminal methyl group at C-30 of the nanchangmycin aglycone. researchgate.net This reaction is catalyzed by NanP, a cytochrome P450 monooxygenase. nih.govresearchgate.net P450 enzymes are a versatile class of catalysts known for their ability to perform a wide range of oxidative reactions, including hydroxylations, with high regio- and stereoselectivity. chemrxiv.orgmdpi-res.comnih.govuq.edu.au
The hydroxylation by NanP is a critical step that precedes glycosylation and the final release of the molecule. nih.gov This oxidation is thought to take place while the polyether intermediate is still attached to the ACP. nih.gov The introduction of this hydroxyl group provides the attachment point for the deoxysugar moiety, a crucial structural feature of the mature nanchangmycin molecule.
Glycosylation and Deoxysugar Attachment
The attachment of a specific deoxysugar is a hallmark of many bioactive natural products, and nanchangmycin is no exception. This glycosylation event significantly influences the compound's biological properties.
Enzymatic Function of Glycosyltransferases (e.g., NanG5)
The transfer of the deoxysugar moiety, 4-O-methyl-L-rhodinose, to the nanchangmycin aglycone is catalyzed by the glycosyltransferase NanG5. nih.govresearchgate.net This enzyme attaches the sugar to the C-19 hydroxyl group of the polyether structure. nih.gov Glycosyltransferases are enzymes that catalyze the formation of glycosidic bonds, linking a sugar to another molecule. mdpi.com
Genetic studies have confirmed the essential role of NanG5 in nanchangmycin biosynthesis. Deletion of the nanG5 gene resulted in the accumulation of the nanchangmycin aglycone, the polyether core lacking the sugar moiety. nih.govnih.gov This finding strongly supports the function of NanG5 as the specific glycosyltransferase responsible for this late-stage modification. The glycosylation step is believed to occur just before the final release of the mature nanchangmycin from the PKS machinery. nih.gov
Biosynthesis Pathway of Deoxysugar Moiety (e.g., 4-O-methyl-L-rhodinose)
The unique deoxysugar attached to nanchangmycin, 4-O-methyl-L-rhodinose, is synthesized through a dedicated pathway encoded within the nanchangmycin biosynthetic gene cluster. researchgate.netresearchgate.net This pathway begins with a common precursor, likely D-glucose-1-phosphate. researchgate.net A series of enzymes, including NanG1 (glucose-1-phosphate thymidylyltransferase) and NanG2 (dTDP-D-glucose 4,6-dehydratase), are involved in the initial steps of 6-deoxysugar biosynthesis. researchgate.net
Further enzymatic modifications, including those catalyzed by NanG3 and NanG4, are required to produce L-rhodinose. researchgate.net The final step in the formation of the specific sugar moiety is a 4-O-methylation reaction, which is thought to be catalyzed by the enzyme NanM. researchgate.netresearchgate.net This complete biosynthetic pathway ensures a steady supply of the activated deoxysugar for attachment by NanG5.
| Enzyme | Proposed Function in 4-O-methyl-L-rhodinose Biosynthesis |
| NanG1 | Glucose-1-phosphate:TTP thymidylyltransferase |
| NanG2 | dTDP-D-glucose 4,6-dehydratase |
| NanG3 | NDP-D-glucose-3,4-dehydratase |
| NanG4 | NDP-D-glucose-4,6-dehydratase, NDP-D-glucose-4-epimerase, NDP-D-glucose-4-reductase |
| NanM | 4-O-methylation |
Polyether Chain Release Mechanism
The final step in the biosynthesis of nanchangmycin is the release of the mature, fully modified polyether from the PKS assembly line. Unlike many other polyketide synthases, the nanchangmycin PKS lacks a C-terminal thioesterase domain for this purpose. nih.gov
Role of Thioesterase (NanE) in Hydrolytic Release
The hydrolytic release of nanchangmycin is catalyzed by a discrete Type II thioesterase, NanE. nih.govnih.govresearchgate.netfrontierspartnerships.org This enzyme acts in trans to cleave the thioester bond that tethers the completed molecule to the ACP domain. nih.gov
Biochemical studies have shown that NanE exhibits a strong preference for the fully glycosylated nanchangmycin substrate over its aglycone counterpart. nih.govnih.gov This substrate specificity indicates that glycosylation precedes the final hydrolytic release, making the NanE-catalyzed reaction the terminal step in the biosynthetic pathway. nih.gov Site-directed mutagenesis has identified the catalytic triad (B1167595) of NanE, consisting of Ser96, His261, and Asp120, which are all essential for its thioesterase activity. nih.govnih.gov
| Enzyme | Catalytic Residues | Function |
| NanE | Ser96, His261, Asp120 | Hydrolytic release of mature nanchangmycin from the ACP |
Specificity and Catalytic Triad of NanE
The final step in the biosynthesis of nanchangmycin is the hydrolytic release of the mature polyether from the acyl carrier protein (ACP). This crucial chain termination is catalyzed by NanE, a discrete Type II thioesterase (TEII). nih.govnih.gov Unlike Type I polyketide synthases (PKSs) that typically feature a C-terminal thioesterase domain for product release, the PKS clusters for nanchangmycin, as well as the related polyethers monensin and nigericin (B1684572), lack an intrinsic thioesterase domain. nih.gov Instead, they employ a dedicated, trans-acting Type II thioesterase encoded by a separate gene within the biosynthetic cluster. nih.gov Research has established that NanE is the specific thioesterase responsible for cleaving the thioester bond, liberating the final nanchangmycin molecule. nih.govresearchgate.net
Specificity of NanE
Biochemical and molecular genetic studies have revealed the high substrate specificity of NanE, ensuring that only the fully mature polyketide is released. nih.gov The penultimate step in the biosynthesis is the glycosylation of the nanchangmycin aglycone at the C-19 hydroxyl group, a reaction catalyzed by the glycosyltransferase NanG5. nih.gov NanE demonstrates a distinct preference for this glycosylated substrate. nih.govnih.gov
Kinetic analysis using N-acetylcysteamine (SNAC) thioester analogues of the biosynthetic intermediates has quantified this selectivity. NanE hydrolyzes the SNAC thioester of glycosylated nanchangmycin with a nearly 17-fold preference over the corresponding SNAC derivative of the nanchangmycin aglycone. nih.govnih.gov This pronounced selectivity strongly supports the hypothesis that NanE-catalyzed hydrolysis is the terminal step of the entire biosynthetic pathway, occurring after all other modifications, including glycosylation, are complete. nih.govnih.gov
Further studies have highlighted the enzyme's selectivity for its cognate polyether backbone. nih.gov While NanE can hydrolyze the SNAC thioester of monensin, a related polyether, its efficiency (kcat/Km) is 36-fold lower than for its natural substrate, nanchangmycin-SNAC. nih.gov This underscores NanE's fine-tuning for both the specific polyether structure and its glycosylation state. nih.gov The amino acid residue Trp97 has been identified through mutagenesis as a key determinant in NanE's preference for polyether substrates over simpler polyketide chains. nih.govnih.gov
| Substrate | Relative Hydrolysis Preference/Efficiency | Significance |
|---|---|---|
| Nanchangmycin-SNAC (Glycosylated) | High (Baseline) | Natural, preferred substrate for release. nih.gov |
| Nanchangmycin Aglycone-SNAC | ~17-fold lower than glycosylated form | Demonstrates preference for the final, mature product. nih.govnih.gov |
| Monensin-SNAC | 36-fold lower kcat/Km than Nanchangmycin-SNAC | Shows specificity for the cognate polyether backbone. nih.gov |
Catalytic Triad of NanE
Like many hydrolases, including other Type II thioesterases, NanE employs a classic catalytic triad to perform its function. nih.govmdpi.comebi.ac.uk Based on sequence alignments with related enzymes, the proposed catalytic triad for NanE consists of Serine 96 (Ser96), Histidine 261 (His261), and Aspartic acid 120 (Asp120). nih.gov These residues align with the predicted catalytic triad of MonCII, the homologous thioesterase from the monensin biosynthetic pathway. nih.gov
The essential role of each of these residues has been confirmed through site-directed mutagenesis experiments. nih.govnih.gov Individual mutations of these amino acids to residues that cannot support the catalytic mechanism (S96A, D120N, and H261Q) were generated. nih.gov In vitro assays demonstrated that all three mutant variants of the NanE protein were catalytically inactive. nih.govwilddata.cn Even with extended incubation times and higher enzyme concentrations, none of the mutants were able to hydrolyze the nanchangmycin-SNAC substrate. nih.gov This provides conclusive evidence that Ser96, Asp120, and His261 are all essential for the thioesterase activity and constitute the functional catalytic triad of NanE. nih.govnih.gov
The catalytic mechanism follows a well-established pattern for serine hydrolases. mdpi.comebi.ac.uk The His261 residue, stabilized by Asp120, acts as a general base to deprotonate the hydroxyl group of Ser96. ebi.ac.uk This activates the serine, turning it into a potent nucleophile that attacks the carbonyl carbon of the thioester bond linking the nanchangmycin chain to the ACP. nih.govebi.ac.uk This leads to the formation of a covalent acyl-enzyme intermediate, which is subsequently hydrolyzed by a water molecule to release the final nanchangmycin (free acid) and regenerate the active site. ebi.ac.uk
| Residue | Mutation | Observed Activity | Conclusion |
|---|---|---|---|
| Ser96 | S96A | Inactive | Essential for catalysis (Nucleophile). nih.govnih.gov |
| Asp120 | D120N | Inactive | Essential for catalysis (Stabilizes Histidine). nih.govnih.gov |
| His261 | H261Q | Inactive | Essential for catalysis (General Base/Acid). nih.govnih.gov |
| Trp97 | - | Influences substrate preference | Important for polyether vs. polyketide selectivity. nih.govnih.gov |
Genetic and Enzymatic Basis of Nanchangmycin Free Acid Biosynthesis
Genomic Organization and Characterization of the nan Gene Cluster
The biosynthesis of nanchangmycin (B609417) is encoded by a large gene cluster, designated as the nan cluster, spanning approximately 132 kilobase pairs (kb) of the S. nanchangensis genome. researchgate.net This cluster was identified and implicated in nanchangmycin production through gene replacement experiments, which resulted in the loss of antibiotic production. microbiologyresearch.org The nan cluster contains genes for a type I polyketide synthase (PKS), post-PKS tailoring enzymes, deoxysugar biosynthesis, and polyether chain release. researchgate.netgoogle.com
Identification and Arrangement of Polyketide Synthase Genes (nanA1-nanA10)
The backbone of nanchangmycin is a polyketide chain, assembled by a modular type I PKS system encoded by a series of genes, nanA1 through nanA10. researchgate.netnih.gov These PKS genes are organized into two divergently transcribed groups. The first group, nanA1–nanA6, is transcribed in one direction and encodes the loading module and the first nine extension modules. The second group, nanA7–nanA11, is transcribed in the opposite direction and encodes the remaining extension modules (10–14). researchgate.net
The PKS system comprises a loading module and fourteen extension modules, which corresponds to the fourteen condensation steps required to construct the pentadecaketide backbone. nih.gov The synthesis begins with a malonyl-CoA starter unit, followed by the incorporation of four malonyl-CoA and ten methylmalonyl-CoA extender units. researchgate.net A unique feature of the nanchangmycin PKS is the presence of an incomplete module in nanA9, which contains only ketosynthase (KS) and acyltransferase (AT) domains. The required acyl carrier protein (ACP) is supplied by an independent, downstream gene, nanA10. researchgate.net
Table 1: Organization of the Nanchangmycin Polyketide Synthase (nan) Genes
| Gene | Encoded Protein | Number of Modules | Function |
| nanA1 | NanA1 | Loading Module & Module 1 | Initiates polyketide synthesis and performs the first extension. |
| nanA2 | NanA2 | Modules 2 & 3 | Extends the polyketide chain. |
| nanA3 | NanA3 | Modules 4 & 5 | Extends the polyketide chain. |
| nanA4 | NanA4 | Module 6 | Extends the polyketide chain. |
| nanA5 | NanA5 | Modules 7 & 8 | Extends the polyketide chain. |
| nanA6 | NanA6 | Module 9 | Extends the polyketide chain. |
| nanA7 | NanA7 | Modules 10 & 11 | Extends the polyketide chain. |
| nanA8 | NanA8 | Module 12 | Extends the polyketide chain. |
| nanA9 | NanA9 | Module 13 (KS & AT only) | Extends the polyketide chain. |
| nanA10 | NanA10 | Module 13 (ACP only) | Provides the acyl carrier protein for module 13. |
| nanA11 | NanA11 | Module 14 | Performs the final extension of the polyketide chain. |
This table is based on data from Sun et al., 2003. researchgate.net
Genes Encoding Post-PKS Tailoring Enzymes (nanO, nanI, nanP, nanG5)
Following the assembly of the polyketide backbone, a series of post-PKS tailoring reactions occur to yield the final nanchangmycin structure. These modifications are catalyzed by enzymes encoded by genes within the nan cluster.
nanO : This gene encodes a putative epoxidase. nih.govnih.gov The NanO protein is thought to be responsible for the oxidative cyclization of the unsaturated polyketide chain by generating polyepoxides. nih.gov
nanI : The nanI gene product is a putative epoxide hydrolase. nih.govnih.gov It likely mediates the cascade of epoxide ring openings, leading to the formation of the characteristic polyether rings of nanchangmycin. nih.gov
nanP : This gene encodes a protein with homology to cytochrome P450 monooxygenases. researchgate.net NanP is presumed to be involved in the oxidation of a methyl group on the nanchangmycin structure, specifically at the C-30 position. nih.govresearchgate.net
nanG5 : The nanG5 gene encodes a glycosyltransferase. nih.govresearchgate.net This enzyme is responsible for attaching the deoxysugar moiety, 4-O-methyl-L-rhodinose, to the C-19 hydroxyl group of the nanchangmycin aglycone. nih.govresearchgate.net Deletion of nanG5 results in the accumulation of the nanchangmycin aglycone, confirming its role in glycosylation. nih.gov
These tailoring reactions are crucial for the final structure and biological activity of nanchangmycin. nih.govnih.govrsc.org
Genes Involved in Deoxysugar Biosynthesis (nanG1, nanG2)
The nan cluster contains a set of genes dedicated to the biosynthesis of the deoxysugar 4-O-methyl-L-rhodinose, which is attached to the nanchangmycin core. researchgate.net Among these, nanG1 and nanG2 are involved in the initial steps of this pathway. researchgate.net
nanG1 : Encodes a glucose-1-phosphate:TTP thymidylyl transferase. This enzyme catalyzes the activation of D-glucose-1-phosphate to dTDP-D-glucose. researchgate.netresearchgate.net
nanG2 : Encodes a dTDP-D-glucose-4,6-dehydratase. This enzyme converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose. researchgate.netresearchgate.net
These initial steps are well-conserved in deoxysugar biosynthesis pathways. researchgate.netnih.gov Subsequent enzymatic steps, likely catalyzed by other nanG gene products, complete the formation of 4-O-methyl-L-rhodinose before it is transferred to the aglycone by NanG5. researchgate.net
Genes Encoding Polyether Chain Release Enzymes (e.g., nanE)
Unlike many modular PKSs that utilize a C-terminal thioesterase (TE) domain for chain release, the nanchangmycin PKS lacks such a domain. nih.gov Instead, the nan cluster contains a discrete gene, nanE, which encodes a type II thioesterase responsible for the hydrolytic release of the mature polyether from the PKS. nih.govresearchgate.net Biochemical studies have confirmed that NanE can hydrolyze a thioester-linked nanchangmycin mimic, demonstrating its function as the dedicated chain-release enzyme. nih.govinra.fr The release catalyzed by NanE is the final step in the biosynthetic pathway, occurring after glycosylation. nih.gov
Enzymatic Characterization and Functional Studies of Biosynthetic Proteins
The functionality of the nanchangmycin biosynthetic enzymes has been investigated through genetic manipulation and biochemical assays, providing insights into the roles of specific domains and proteins.
Investigation of Ketosynthase (KS), Acyltransferase (AT), and Acyl Carrier Protein (ACP) Domains
The core of each PKS module consists of a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain. mdpi.comoup.complos.org
Ketosynthase (KS) Domains : The KS domains catalyze the Claisen condensation reaction, which extends the growing polyketide chain. researchgate.netoup.com The loading module of NanA1 contains a specific type of KS domain (KSQ) with a glutamine residue in its active site, which is associated with the decarboxylase activity needed for chain initiation. researchgate.net
Acyltransferase (AT) Domains : The AT domains are responsible for selecting the correct extender unit (malonyl-CoA or methylmalonyl-CoA) and loading it onto the ACP. researchgate.netmdpi.com Analysis of the AT domain sequences in the nanchangmycin PKS has allowed for the prediction of which extender unit is incorporated at each step, and these predictions align with the known structure of nanchangmycin. researchgate.net For instance, the AT domains in the loading module and modules 3, 6, 8, and 9 are predicted to recognize malonate, while the others recognize methylmalonate. researchgate.net
Acyl Carrier Protein (ACP) Domains : The ACP domains act as a covalent tether for the growing polyketide chain, shuttling it between the various catalytic domains of the PKS module. researchgate.netmdpi.comasm.org As mentioned earlier, a unique feature of the nanchangmycin PKS is the presence of a standalone ACP encoded by nanA10, which serves the ACP-less module 13. researchgate.net
Interactions between these three domains are critical for the efficient and accurate assembly of the polyketide backbone. mdpi.com
Analysis of Reductive Cassette Domains (Ketoreductase (KR), Dehydratase (DH), Enoyl Reductase (ER))
The assembly of the Nanchangmycin polyketide backbone is carried out by a modular type I polyketide synthase (PKS). Each module is responsible for one cycle of chain elongation and comprises a set of enzymatic domains. researchgate.net The reductive cassette, consisting of ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) domains, plays a crucial role in determining the reduction state of the β-keto group formed during each condensation step. researchgate.netoup.com
The KR domain catalyzes the reduction of a β-keto group to a β-hydroxyl group, controlling the stereochemistry at this position. nih.govmdpi.com The DH domain then dehydrates the β-hydroxyl group to form a double bond. mdpi.com Finally, the ER domain can reduce this double bond to a single bond, resulting in a fully saturated carbon chain. mdpi.com The presence or absence of active KR, DH, and ER domains within a module dictates the final chemical structure of the corresponding unit in the polyketide chain. oup.com
In the Nanchangmycin PKS, analysis of the gene cluster has revealed the domain organization of each module. researchgate.net Some modules contain a full set of active reductive domains, leading to a fully reduced methylene (B1212753) group. Other modules may lack one or more of these domains, or contain inactive versions, resulting in hydroxyl or unsaturated functionalities in the final Nanchangmycin molecule. For instance, sequence analysis of the nan gene cluster has identified inactive KR, DH, and ER domains in certain modules, which directly correlates with the observed oxidation pattern of the Nanchangmycin backbone. researchgate.net Specifically, the DH domain in module 6 of NanA4 is predicted to be inactive due to changes in its conserved active site residues. researchgate.net This selective functionality of the reductive cassette is a key determinant in generating the complex and specific chemical architecture of Nanchangmycin.
Table 1: Reductive Cassette Domains in Nanchangmycin Biosynthesis
| Domain | Function | Role in Nanchangmycin Biosynthesis |
| Ketoreductase (KR) | Reduces a β-keto group to a β-hydroxyl group. nih.govmdpi.com | Determines the stereochemistry of hydroxyl groups on the polyketide backbone. Some KR domains in the Nanchangmycin PKS are inactive (KR⁰), which is implicated in C2-epimerization. nih.gov |
| Dehydratase (DH) | Dehydrates a β-hydroxyl group to form a double bond. mdpi.com | Creates unsaturation in the polyketide chain. Inactive DH domains, such as in module 6, prevent dehydration, leading to hydroxyl groups in the final structure. researchgate.net |
| Enoyl Reductase (ER) | Reduces a double bond to a single bond. mdpi.com | Results in a fully saturated carbon chain. The presence or absence of an active ER domain contributes to the final pattern of saturation in Nanchangmycin. researchgate.net |
Biochemical Characterization of Thioesterase NanE Activity and Specificity
The final step in the biosynthesis of many polyketides is the release of the mature chain from the PKS assembly line, a reaction often catalyzed by a thioesterase (TE) domain. researchgate.net In the Nanchangmycin biosynthetic pathway, this crucial role is played by a discrete type II thioesterase, NanE. nih.govresearchgate.net Unlike type I thioesterases that are typically located at the C-terminus of the final PKS module, NanE is a standalone enzyme. nih.gov
Biochemical assays have demonstrated that NanE is responsible for the hydrolytic release of the completed Nanchangmycin molecule. nih.gov Studies on the substrate specificity of NanE have provided significant insights into the timing of the final biosynthetic steps. It was found that NanE displays a strong preference for the fully glycosylated Nanchangmycin over its aglycone form. nih.govnih.gov Specifically, NanE showed a nearly 17-fold higher catalytic efficiency (kcat/Km) for the N-acetylcysteamine (SNAC) thioester of Nanchangmycin compared to the SNAC thioester of the nanchangmycin aglycone. nih.govnih.gov This finding strongly suggests that glycosylation precedes the final hydrolytic release of the antibiotic from the PKS. nih.gov
Site-directed mutagenesis studies have been instrumental in elucidating the catalytic mechanism of NanE. The proposed catalytic triad (B1167595), consisting of Ser96, His261, and Asp120, was confirmed to be essential for the enzyme's thioesterase activity. nih.gov Furthermore, the residue Trp97 was identified as a key determinant of substrate preference, influencing the enzyme's selectivity for polyether substrates over polyketide intermediates. nih.gov
Table 2: Kinetic Parameters of NanE Activity
| Substrate | kcat (min⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| Nanchangmycin-SNAC | 0.55 ± 0.02 | 24 ± 2 | 380 ± 30 |
| Nanchangmycin aglycone-SNAC | 0.15 ± 0.03 | 220 ± 35 | 23 ± 5 |
| Monensin-SNAC | 0.070 ± 0.004 | 270 ± 10 | 4.3 ± 0.3 |
Data adapted from Liu et al., 2008. nih.gov
Glycosyltransferase Activity of NanG5 and Substrate Preferences
Glycosylation is a common tailoring reaction in the biosynthesis of natural products, often having a profound impact on their biological activity. In the Nanchangmycin biosynthetic gene cluster, three putative glycosyltransferase genes, nanG5, nanG6, and nanG7, were identified. nih.gov Experimental evidence has pointed to NanG5 as the key enzyme responsible for attaching the deoxysugar moiety, 4-O-methyl-L-rhodinose, to the Nanchangmycin aglycone. nih.gov
Deletion of the nanG5 gene in S. nanchangensis resulted in the accumulation of the nanchangmycin aglycone, confirming the essential role of NanG5 in the glycosylation step. nih.gov This finding, coupled with the substrate specificity of the thioesterase NanE, establishes that glycosylation is the penultimate step in Nanchangmycin biosynthesis, occurring while the polyether is still tethered to an acyl carrier protein (ACP) domain of the PKS. nih.gov
Glycosyltransferases, in general, exhibit specificity for both the sugar donor and the acceptor substrate. nih.govglycoforum.gr.jp NanG5 utilizes a nucleotide-activated form of 4-O-methyl-L-rhodinose as the sugar donor. researchgate.net The acceptor substrate is the C-19 hydroxyl group of the ACP-bound polyether aglycone. nih.gov The precise recognition of both the sugar and the complex aglycone by NanG5 ensures the correct and efficient glycosylation of Nanchangmycin.
Table 3: Key Enzymes in the Final Steps of Nanchangmycin Biosynthesis
| Enzyme | Gene | Function | Substrate(s) | Product |
| NanG5 | nanG5 | Glycosyltransferase | ACP-bound Nanchangmycin aglycone, NDP-4-O-methyl-L-rhodinose | ACP-bound Nanchangmycin |
| NanE | nanE | Type II Thioesterase | ACP-bound Nanchangmycin | Nanchangmycin (free acid) |
Transcriptional Regulation of Nanchangmycin (Free Acid) Biosynthesis
The production of Nanchangmycin is tightly controlled at the transcriptional level by a network of regulatory proteins. nih.govproquest.com This intricate regulatory system ensures that the energetically expensive process of antibiotic biosynthesis is initiated at the appropriate time in the bacterial life cycle.
Identification and Role of Pathway-Specific Transcriptional Activators (e.g., NanR1, NanR2)
Within the Nanchangmycin gene cluster, two key pathway-specific transcriptional activators, NanR1 and NanR2, have been identified. nih.govproquest.com Both NanR1 and NanR2 belong to the Streptomyces antibiotic regulatory protein (SARP) family, which are known to control the expression of antibiotic biosynthetic genes. researchgate.netfrontiersin.org Gene deletion experiments have shown that both nanR1 and nanR2 are essential for the transcription of the nan polyketide genes. nih.govproquest.com
Overexpression of both nanR1 and nanR2 in the wild-type strain of S. nanchangensis led to a significant increase in Nanchangmycin production, at least threefold. nih.govproquest.com This demonstrates their positive regulatory role in the biosynthetic pathway. These SARP-family regulators are believed to function by binding to specific DNA sequences in the promoter regions of their target genes, thereby activating transcription. researchgate.net
Regulatory Genes and Cascades (e.g., NanR4, AtcR/AtcK)
The regulatory network governing Nanchangmycin biosynthesis extends beyond the primary activators. An AraC-family transcriptional repressor, NanR4, has also been identified within the nan gene cluster. nih.gov Deletion of the nanR4 gene resulted in increased expression of nanR1 and nanR2, which in turn led to a threefold increase in Nanchangmycin production. nih.govproquest.com This indicates that NanR4 negatively regulates Nanchangmycin biosynthesis by repressing the expression of the pathway-specific activators.
In Streptomyces bingchenggensis, a producer of both milbemycin and Nanchangmycin, a more complex regulatory cascade has been elucidated. nih.gov An atypical two-component system, AtcR/AtcK, was found to indirectly regulate Nanchangmycin production. nih.govresearchgate.net The response regulator AtcR, when phosphorylated by the histidine kinase AtcK, activates the transcription of milR3. nih.gov MilR3, in turn, activates the transcription of nanR4. nih.govresearchgate.net Therefore, the AtcR/AtcK system acts as an upstream repressor of Nanchangmycin biosynthesis by initiating a cascade that leads to the activation of the repressor NanR4. nih.gov
Bioinformatic Prediction and Experimental Validation of Regulatory Elements
The identification of regulatory proteins and their targets has been facilitated by a combination of bioinformatic analysis and experimental validation. nih.govnih.govmdpi.comfrontiersin.org Bioinformatic analysis of the upstream regions of the nan genes has led to the prediction of putative binding sites for the SARP activators, NanR1 and NanR2. nih.govproquest.com These predicted sites often consist of conserved repeat sequences. For instance, a conserved binding motif, TTAGNNNNNNTTWAG, has been associated with NanR1 and NanR2 binding. oup.com
Experimental validation of these bioinformatic predictions is crucial. Techniques such as quantitative real-time RT-PCR have been used to confirm the transcriptional changes in nan genes following the deletion or overexpression of regulatory genes. nih.govproquest.com Electrophoretic mobility shift assays (EMSAs) have been employed to demonstrate the direct binding of regulatory proteins to the promoter regions of their target genes. For example, EMSAs have been used to confirm the binding of AtcR to the milR3 promoter and the binding of MilR3 to the nanR4 promoter in S. bingchenggensis. researchgate.net This integrated approach of bioinformatic prediction and experimental validation provides a robust framework for mapping the complex regulatory networks that control Nanchangmycin biosynthesis.
Table 4: Regulatory Proteins in Nanchangmycin Biosynthesis
| Regulatory Protein | Gene | Family | Function | Target Gene(s) | Effect on Nanchangmycin Production |
| NanR1 | nanR1 | SARP | Transcriptional Activator | nan polyketide genes | Positive nih.govproquest.com |
| NanR2 | nanR2 | SARP | Transcriptional Activator | nan polyketide genes | Positive nih.govproquest.com |
| NanR4 | nanR4 | AraC-family | Transcriptional Repressor | nanR1, nanR2 | Negative nih.govproquest.com |
| AtcR/AtcK | atcR/atcK | Two-component system | Indirect Repressor | milR3 (leading to nanR4 activation) | Negative nih.govresearchgate.net |
Metabolic Engineering and Production Optimization of Nanchangmycin Free Acid
Strategies for Enhanced Nanchangmycin (B609417) (Free Acid) Production in Microbial Hosts
Improving the production titer of Nanchangmycin in its native and heterologous hosts is a primary objective for its viable application. Metabolic engineering provides a powerful toolkit to rationally modify microbial "cell factories" for overproduction. Key strategies include amplifying the expression of the biosynthetic machinery, eliminating metabolic choke points and competing pathways, reprogramming regulatory circuits for enhanced flux towards Nanchangmycin, and exploring more efficient production hosts.
Overexpression of Biosynthetic Genes and Regulators
A direct and effective strategy to boost secondary metabolite production is to increase the expression levels of the genes responsible for their biosynthesis. nih.gov This is often achieved by overexpressing positive regulatory genes that control the entire biosynthetic gene cluster (BGC).
The Nanchangmycin (nan) gene cluster in Streptomyces nanchangensis NS3226 contains two key pathway-specific transcriptional activators belonging to the Streptomyces antibiotic regulatory protein (SARP) family: NanR1 and NanR2. nih.govproquest.com Research has demonstrated that these two regulators are essential for activating the transcription of the Nanchangmycin polyketide synthase genes. nih.govproquest.com By introducing additional copies of both nanR1 and nanR2 into the wild-type strain, a significant enhancement in Nanchangmycin yield was achieved. nih.govproquest.com
Conversely, the deletion of repressor genes can also lead to increased production. Within the nan cluster, a gene named nanR4, which encodes an AraC-family repressor, was identified. nih.govproquest.com Deleting nanR4 resulted in higher expression levels of the activators NanR1 and NanR2, which in turn led to a substantial increase in Nanchangmycin production. nih.govproquest.com These findings highlight the tightly controlled nature of Nanchangmycin biosynthesis, which can be manipulated by targeting key activators and repressors.
Table 1: Impact of Regulator Manipulation on Nanchangmycin Production in S. nanchangensis
| Genetic Modification | Target Gene(s) | Role of Target | Outcome on Nanchangmycin Yield | Reference |
|---|---|---|---|---|
| Overexpression | nanR1 and nanR2 | SARP-family activators | ≥ 3-fold increase | nih.gov, proquest.com |
Disruption of Competing Metabolic Pathways
Microbial hosts, particularly Streptomyces species, possess numerous BGCs for various secondary metabolites. microbiologyresearch.org These pathways often compete for the same limited pool of precursors, such as acetyl-CoA and malonyl-CoA. frontiersin.orgmdpi.com A powerful strategy to enhance the production of a target compound is to eliminate or reduce the flux through these competing metabolic pathways. frontiersin.orgnih.gov
In Streptomyces bingchenggensis, which produces both milbemycins and Nanchangmycin, researchers have demonstrated this principle effectively. nih.gov To create a strain that produces milbemycins A3/A4 as the main products, the biosynthesis of Nanchangmycin was abolished. This was achieved by disrupting the gene nanLD, which encodes the loading module of the polyketide synthase essential for Nanchangmycin biosynthesis. nih.gov This strategic knockout successfully eliminated Nanchangmycin production, redirecting precursors towards the milbemycin pathway and leading to a 74% higher yield of the desired milbemycins. nih.gov
This approach can be reversed to enhance Nanchangmycin production by deleting the BGCs of other competing secondary metabolites. For instance, in the production of endusamycin (B564215), a structural analog of Nanchangmycin, deleting the BGCs for spore pigment and meilingmycin-like compounds proved effective in increasing the final titer. nih.gov This highlights a broadly applicable principle: identifying and disrupting pathways that compete for essential building blocks can significantly increase the yield of the desired polyketide.
Rewiring Regulatory Networks for Strain Improvement
Beyond simple overexpression or deletion of individual genes, a more sophisticated approach involves rewiring the complex, hierarchical regulatory networks that govern secondary metabolism. asm.orgresearchgate.netfrontiersin.org This strategy can lead to dramatic improvements in product yield by fundamentally altering the metabolic state of the cell.
A remarkable example of this approach was demonstrated in Streptomyces bingchenggensis. Researchers identified an atypical two-component system (TCS), named AtcR/AtcK, that plays a global role in regulating the biosynthesis of milbemycin, Nanchangmycin, and a yellow compound. asm.orgresearchgate.net The response regulator, AtcR, was found to repress Nanchangmycin production by activating a cascade that involves another regulator, MilR3, which in turn activates the specific Nanchangmycin repressor, NanR4. asm.orgresearchgate.net
By rationally engineering this regulatory cascade, scientists were able to achieve a massive increase in Nanchangmycin production. The strategy involved two key steps:
Disrupting the repressive signal: The gene for the global regulator, atcR, was deleted. This action alone blocked the production of milbemycin and the yellow compound, and derepressed the Nanchangmycin pathway. asm.orgresearchgate.net
Boosting the native activators: In this atcR deletion mutant, the pathway-specific activators nanR1 and nanR2 were co-overexpressed under the control of a strong constitutive promoter. researchgate.net
This combined approach of rewiring the global regulatory network and amplifying the specific biosynthetic pathway resulted in a strain that produced Nanchangmycin at a titer of 6.08 g/L, a staggering 45-fold improvement compared to the wild-type strain. asm.orgresearchgate.netresearchgate.net
Table 2: Strain Improvement of Nanchangmycin Production by Rewiring the AtcR/AtcK Regulatory Network in S. bingchenggensis
| Strain | Genetic Modification | Nanchangmycin Titer | Fold Increase | Reference |
|---|---|---|---|---|
| Wild-Type | - | ~0.135 g/L | 1x | asm.org |
Exploration of Novel Chassis Organisms for Production
The choice of microbial host, or "chassis," is critical for the efficient production of natural products. researchgate.netfrontiersin.org While Streptomyces nanchangensis is the native producer of Nanchangmycin, exploring other hosts can offer advantages such as faster growth, better genetic tools, or a cleaner metabolic background with fewer competing pathways. microbiologyresearch.orgresearchgate.net
Streptomyces species are generally considered ideal chassis for the discovery and overproduction of natural products due to their inherent ability to produce a vast array of secondary metabolites. researchgate.netresearchgate.net Strains like Streptomyces avermitilis, Streptomyces albus, and Streptomyces coelicolor have been developed as heterologous hosts. frontiersin.org Streptomyces bingchenggensis has also been proven to be an effective producer of Nanchangmycin, as demonstrated by the high titers achieved through metabolic engineering. asm.org
The development of a suitable chassis often involves genome reduction to remove non-essential genes and competing BGCs, thereby creating a streamlined host optimized for producing a specific target molecule. frontiersin.orgscienceopen.com For Nanchangmycin, utilizing a well-characterized Streptomyces chassis with established genetic manipulation systems could accelerate the development of high-producing strains and facilitate the generation of novel analogs. microbiologyresearch.orgresearchgate.net While more complex, heterologous expression in simpler organisms like Escherichia coli is also a possibility, though it often requires more extensive pathway engineering to supply the necessary precursors and ensure proper protein folding and function. nih.govscienceopen.com
Genetic Manipulation for Structural Diversification of Nanchangmycin (Free Acid) Analogs
Beyond increasing production titers, metabolic engineering offers exciting possibilities for creating novel chemical structures. By manipulating the biosynthetic enzymes, it is possible to generate analogs of Nanchangmycin with potentially improved or novel biological activities.
Modular PKS Engineering for Novel Polyketide Generation
Nanchangmycin is synthesized by a Type I modular polyketide synthase (PKS), a massive enzymatic assembly line where each module is responsible for one cycle of chain elongation and modification. nih.govresearchgate.net The modular nature and colinear biosynthetic logic of these PKSs make them prime targets for genetic engineering to produce novel compounds. nih.govbiorxiv.orgbiorxiv.org
Strategies for engineering modular PKSs to generate structural diversity include:
Domain Inactivation/Deletion: Inactivating or deleting specific domains, such as ketoreductase (KR), dehydratase (DH), or enoylreductase (ER) domains, can alter the reduction state of the polyketide backbone, leading to new functional groups. nih.gov
Domain Swapping: Exchanging a domain from one module with a functionally different one from another PKS can introduce new stereochemistry or modifications. nih.gov For example, swapping KR domains has been used to produce polyketides with non-native hydroxyl group stereochemistry. nih.gov
Module Swapping/Insertion/Deletion: Entire modules can be exchanged between different PKSs or inserted/deleted to alter the length and composition of the polyketide chain. nih.gov This is a more challenging approach due to the need to maintain proper protein-protein interactions between modules, but successful examples exist. nih.gov
These evolution-inspired engineering strategies could be applied to the Nanchangmycin PKS to generate a library of novel analogs. biorxiv.orgnih.gov By rationally reprogramming the PKS assembly line, it is theoretically possible to create derivatives with altered ring structures, different side chains, or modified functional groups, which could then be screened for enhanced or new therapeutic properties. elifesciences.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Nanchangmycin |
| Milbemycin |
| Milbemycin A3/A4 |
| Endusamycin |
| Acetyl-CoA |
| Malonyl-CoA |
| Yellow compound |
| Salinomycin (B1681400) |
| Collagen |
| Daptomycin |
| Maduramicin |
| Guvermectin |
| Milbemycins B2/B3 |
| Milbemycins β1/β2 |
| Moxidectin |
| Erythromycin (B1671065) |
| Spinosyn A |
| Amphotericin B |
| Epothilone |
| Nigericin (B1684572) |
| Tylosin |
| Dianemycin |
| Avermectin (B7782182) |
| Holomycin |
| Clavulanic acid |
| Cinnamomycin |
| Mangromycin |
| Pladienolide B |
| Kanamycin B |
| Carbamoylkanamycin B |
| Apramycin (B1230331) |
| Tobramycin |
| Aureothin |
| Neoaureothin |
| Candicidin |
| Artemisinin |
| Triterpene saponin |
| Mevalonate |
Combinatorial Biosynthesis Approaches for Derivative Creation
Combinatorial biosynthesis leverages the modular nature of polyketide synthases (PKS) to generate novel chemical structures. The biosynthesis of nanchangmycin is carried out by a large, modular type I PKS assembly line, where each module is responsible for one cycle of chain extension and modification. core.ac.uk The inherent flexibility of this system allows for rational manipulation to create derivatives with altered structures. researchgate.net By inactivating, adding, or swapping the domains or modules within the PKS genes, researchers can change the number of modules, their specificity for extender units (like malonyl-CoA or methylmalonyl-CoA), or the reductive steps (ketoreduction, dehydration, enoylreduction) at each stage of synthesis. researchgate.net
A key strategy in creating nanchangmycin derivatives involves targeted gene disruption and replacement within its biosynthetic gene cluster. researchgate.netmicrobiologyresearch.org In one notable study, researchers identified a region of approximately 132 kb in the Streptomyces nanchangensis NS3226 genome responsible for nanchangmycin production. researchgate.netmicrobiologyresearch.org By replacing specific DNA fragments within this cluster with an apramycin resistance gene, they successfully generated mutants incapable of producing the parent compound. microbiologyresearch.org Subsequent analysis of one such mutant, created through targeted gene replacement, led to the production of a novel nanchangmycin derivative. This demonstrated that targeted modification of the biosynthetic pathway can yield new polyether structures, highlighting the potential of combinatorial approaches to expand the chemical diversity of nanchangmycin-related compounds. researchgate.net
| Experimental Approach | Target Gene/Region | Producing Organism | Result | Reference |
| Gene Replacement | Fragments within the ~132 kb nanchangmycin gene cluster | Streptomyces nanchangensis NS3226 | Generation of a novel nanchangmycin derivative | researchgate.netmicrobiologyresearch.org |
| Gene Disruption | Inactivation of PKS modules | Streptomyces nanchangensis | Production of structurally modified polyketide backbones | researchgate.net |
Targeted Gene Editing for Tailoring Enzyme Modifications
Targeted gene editing technologies, such as CRISPR/Cas9, Transcription Activator-Like Effector Nucleases (TALENs), and Zinc-Finger Nucleases (ZFNs), offer precise tools for modifying the genes that encode tailoring enzymes in the nanchangmycin biosynthetic pathway. insights.bionih.gov These enzymes act on the polyketide scaffold after its synthesis by the PKS, performing crucial modifications like epoxidation, glycosylation, and chain release that are essential for the final structure and bioactivity of nanchangmycin. amanote.comacs.orgresearchgate.net By editing the genes for these tailoring enzymes, it is possible to create derivatives with specific structural alterations. insights.bio
The nanchangmycin gene cluster contains several genes encoding key tailoring enzymes that are prime candidates for targeted editing. researchgate.netnih.gov For instance, a conserved flavin-linked epoxidase is responsible for the epoxidation of unsaturated polyether intermediates, a critical step in forming the polyether rings. amanote.comnih.gov Altering or knocking out the gene for this epoxidase could lead to the accumulation of unsaturated intermediates or derivatives with different ring structures. Another key target is the glycosyltransferase NanG5, which attaches a deoxysugar moiety to the nanchangmycin aglycone. researchgate.netresearchgate.net Editing or inactivating nanG5 could produce the aglycone, apo-nanchangmycin, or allow for the attachment of different sugar groups through subsequent chemoenzymatic steps. researchgate.net Furthermore, the final module of the nanchangmycin PKS features a unique chain-releasing (CR) domain instead of a typical thioesterase (TE) domain. researchgate.net Modifying this CR domain could influence the release and cyclization of the polyketide chain, potentially leading to new structural variants.
Genetic engineering efforts in Streptomyces bingchenggensis, a producer of both nanchangmycin and milbemycins, have demonstrated the feasibility of such targeted modifications. Disruption of the nanLD gene, which encodes the loading module of the nanchangmycin PKS, successfully abolished the production of nanchangmycin. nih.gov This provides a clear precedent for using targeted gene editing to precisely control and modify the biosynthetic output.
| Target Enzyme | Encoding Gene (Putative) | Function in Nanchangmycin Biosynthesis | Potential Outcome of Gene Editing | Reference |
| Flavin-linked Epoxidase | nanO1 / nanO2 / nanO3 | Polyether ring formation via epoxidation of the polyketide chain | Accumulation of unsaturated linear or partially cyclized intermediates | amanote.comnih.gov |
| Glycosyltransferase | nanG5 | Attachment of the deoxysugar moiety to the aglycone at C-19 | Production of apo-nanchangmycin (aglycone); creation of novel glycosylated derivatives | researchgate.netresearchgate.net |
| Chain-Releasing (CR) Domain | C-terminus of nanA6 (PKS module 14) | Release of the completed polyketide chain from the PKS | Altered cyclization patterns; production of linear or alternatively cyclized polyketides | researchgate.net |
| PKS Loading Module | nanLD | Initiates polyketide synthesis | Abolition of nanchangmycin production | nih.gov |
Molecular Mechanisms of Action of Nanchangmycin Free Acid
Ionophore Activity and Modulation of Cellular Cation Gradients
As an ionophore, nanchangmycin (B609417) facilitates the transport of cations across lipid bilayers, a function that underpins its diverse biological activities, including its anticancer, antiviral, and antifibrotic properties. nih.govelifesciences.orgchemrxiv.org
Alteration of Cytosolic Calcium Ion Levels (Ca2+)
A primary and well-documented effect of nanchangmycin is its ability to increase the concentration of cytosolic calcium ions (Ca2+). nih.govelifesciences.orgresearchgate.net Studies have demonstrated this effect in various cell types, including human hepatic stellate cells (HSCs) and cancer cell lines. nih.gov In HSCs, treatment with nanchangmycin at a concentration of 10 µM resulted in a significant elevation of cytosolic Ca2+, comparable to the effects of known calcium ionophores like ionomycin (B1663694) and thapsigargin. nih.gov A dose-response analysis revealed that nanchangmycin can induce an increase in cytosolic Ca2+ at concentrations as low as 10 nM. nih.govelifesciences.org This elevation of intracellular calcium is a key initiating event that triggers subsequent signaling cascades. elifesciences.org
Effects on Mitochondrial Inner Membrane Permeability to H+ and K+
Nanchangmycin and its analogues also target the mitochondria, specifically altering the permeability of the inner mitochondrial membrane to protons (H+) and potassium ions (K+). acs.org The inner mitochondrial membrane typically maintains a low permeability to ions, which is crucial for chemiosmotic energy conservation. core.ac.uk However, studies on aglycone polyethers, including homologues of nanchangmycin, have shown that these compounds significantly enhance the permeability of the mitochondrial inner membrane to both H+ and K+. acs.org This disruption of the ion gradient across the inner mitochondrial membrane can lead to mitochondrial swelling and the release of pro-apoptotic factors, contributing to the compound's cell-death-inducing activities. acs.orgmdpi.com
Specific Protein Target Identification and Characterization
Beyond its general ionophore activity, research has begun to identify specific protein targets of nanchangmycin, providing more detailed insights into its mechanisms of action, particularly in the context of its antiviral and signaling modulation effects.
Identification of SEC11A as an Antiviral Target in Zika Virus Infection
Recent studies have elucidated a novel antiviral mechanism of nanchangmycin against the Zika virus (ZIKV). chemrxiv.org While its ionophore activity was initially thought to be the primary mode of action, it did not fully account for its potent ZIKV inhibition. chemrxiv.orgnih.gov Using a photoreactive clickable nanchangmycin probe and chemical proteomics, SEC11A was identified as a prominent molecular target. chemrxiv.org SEC11A is a crucial component of the signal peptidase complex, which is essential for the processing of ZIKV proteins. chemrxiv.org It was demonstrated that nanchangmycin blocks the cleavage of a ZIKV polyprotein, suggesting that its interaction with SEC11A is a key part of its antiviral activity against this virus. chemrxiv.org Earlier hypotheses suggested that nanchangmycin might inhibit ZIKV infection by blocking clathrin-mediated endocytosis, the pathway used by ZIKV and other viruses to enter cells. nih.govnih.gov
Modulation of Kinase Signaling Pathways (e.g., FYN, PTK2/FAK, MAPK1/3/ERK2/1)
Nanchangmycin significantly impacts cellular signaling by modulating the phosphorylation status and activity of several key kinases. In human hepatic stellate cells, nanchangmycin treatment leads to a reduction in the phosphorylated levels of FYN, Protein Tyrosine Kinase 2 (PTK2, also known as Focal Adhesion Kinase or FAK), and Mitogen-Activated Protein Kinase 1/3 (MAPK1/3, also known as ERK2/1). nih.govelifesciences.orgresearchgate.net The reduction in phosphorylation of FYN at tyrosine 420 was one of the most immediate responses observed after nanchangmycin treatment. elifesciences.org Depletion of these kinases individually was shown to suppress the expression of COL1A1, a marker for fibrosis, indicating that they are downstream effectors of nanchangmycin's antifibrotic activity. researchgate.netelifesciences.org Specifically, both PTK2 and MAPK1/3 have been identified as primary pathways through which nanchangmycin inhibits cell migration. elifesciences.orgresearchgate.net
Impact on Other Signaling Molecules (e.g., HSPB1, STAT5B)
The influence of nanchangmycin extends to other signaling molecules as well. In the same studies on hepatic stellate cells, nanchangmycin treatment also decreased the phosphorylation of Heat Shock Protein Family B (Small) Member 1 (HSPB1, also known as HSP27) and Signal Transducer and Activator of Transcription 5B (STAT5B). researchgate.netdntb.gov.uanih.gov Similar to the kinases mentioned above, the depletion of HSPB1 and STAT5B also resulted in a consistent reduction of COL1A1 expression, suggesting their involvement in the antifibrotic effects of nanchangmycin. elifesciences.org However, the effect of HSPB1 depletion on cell migration varied among cells from different donors. elifesciences.orgresearchgate.net
Interactive Data Tables
Table 1: Effects of Nanchangmycin on Kinase Phosphorylation Data sourced from studies on human hepatic stellate cells.
| Kinase/Protein | Effect of Nanchangmycin | Downstream Effect of Kinase Depletion | Reference |
| FYN | Reduced Phosphorylation | Suppressed COL1A1 expression | researchgate.net, nih.gov, elifesciences.org |
| PTK2/FAK | Reduced Phosphorylation | Suppressed COL1A1 expression, Reduced cell migration | researchgate.net, nih.gov, elifesciences.org |
| MAPK1/3 (ERK2/1) | Reduced Phosphorylation | Suppressed COL1A1 expression, Reduced cell migration | researchgate.net, nih.gov, elifesciences.org |
| HSPB1 (HSP27) | Reduced Phosphorylation | Suppressed COL1A1 expression | researchgate.net, dntb.gov.ua, elifesciences.org |
| STAT5B | Reduced Phosphorylation | Suppressed COL1A1 expression | researchgate.net, dntb.gov.ua, elifesciences.org |
Table 2: Identified Molecular Targets of Nanchangmycin
| Target | Biological Context | Mechanism of Action | Reference |
| SEC11A | Zika Virus Infection | Blocks cleavage of Zika virus polyprotein | chemrxiv.org |
Cellular and Molecular Pathways Modulated by Nanchangmycin (Free Acid)
Nanchangmycin, a polyether ionophore antibiotic, exerts its biological effects by modulating a variety of cellular and molecular pathways. Its ability to disrupt ion gradients across cellular membranes is a key initiating event that triggers downstream signaling cascades, impacting viral replication, cell signaling, and other fundamental cellular processes.
Inhibition of Viral Replication Mechanisms (e.g., Blocking Zika Virus Polyprotein Cleavage)
Nanchangmycin has demonstrated potent antiviral activity against a broad spectrum of viruses, including the Zika virus (ZIKV). elifesciences.orgnih.govcapes.gov.brscdi-montpellier.frnih.gov Its primary mechanism of inhibiting ZIKV infection involves blocking the early stages of the viral life cycle. nih.govnih.govfrontiersin.orgfrontiersin.org
The Zika virus, like other flaviviruses, produces a single large polyprotein that must be cleaved by both host and viral proteases to generate individual structural and non-structural proteins essential for viral replication and assembly. mdpi.commdpi.com Recent studies have identified SEC11A, a component of the signal peptidase complex responsible for processing viral proteins, as a prominent target of Nanchangmycin. chemrxiv.org By interacting with this complex, Nanchangmycin effectively blocks the cleavage of the ZIKV polyprotein. chemrxiv.org This inhibition of polyprotein processing is a novel mechanism that disrupts the production of functional viral proteins, thereby halting the replication cycle. chemrxiv.org
Furthermore, Nanchangmycin has been shown to inhibit ZIKV entry into host cells through clathrin-mediated endocytosis. frontiersin.orgmdpi.com This broad-spectrum activity has been observed across various cell types, including human osteosarcoma (U2OS) cells, human brain microvascular endothelial cells (HBMEC), and human placental choriocarcinoma (Jeg-3) cells. nih.govfrontiersin.org The compound is also effective against other arboviruses that utilize a similar entry pathway, such as Dengue, West Nile, and Chikungunya viruses. nih.govcapes.gov.brnih.gov
Modulation of Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development and cellular proliferation. plos.org Dysregulation of this pathway is often implicated in diseases like cancer. plos.org Nanchangmycin and its analogs have been identified as potent inhibitors of the Wnt/β-catenin signaling pathway. nih.govacs.orgfigshare.com
The central component of this pathway, β-catenin, is a dual-function protein that acts as both a cell adhesion molecule and a transcriptional co-activator. plos.org In the canonical Wnt pathway, the binding of Wnt ligands to their receptors leads to the stabilization and nuclear accumulation of β-catenin, which then activates the transcription of target genes involved in cell proliferation. plos.orgnih.gov
Research indicates that Nanchangmycin can block the Wnt signaling pathway, leading to a reduction in β-catenin levels and subsequent inhibition of cell survival and proliferation. nih.govacs.org Studies using aglycone polyethers, including Nanchangmycin, have demonstrated their ability to inhibit the Wnt pathway by degrading Wnt proteins and the co-receptor LRP6, which in turn reduces β-catenin. nih.gov This inhibitory effect on the Wnt/β-catenin pathway contributes to the anti-cancer properties observed with Nanchangmycin. nih.govacs.org A phospho-kinase array analysis also showed that Nanchangmycin treatment affects the total protein expression of β-catenin. elifesciences.org
Induction and Regulation of Autophagy (e.g., LC3A/B Activation)
Autophagy is a fundamental cellular process for degrading and recycling damaged organelles and proteins to maintain cellular homeostasis. nih.govnih.gov This process is tightly regulated and plays a dual role in cancer, either promoting survival or inducing cell death. mdpi.comredalyc.org Nanchangmycin has been shown to induce and regulate autophagy. nih.govacs.orgscispace.com
A key marker for autophagy is the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to the autophagosome-associated form (LC3-II). nih.govoncotarget.com Studies have demonstrated that treatment with Nanchangmycin and its aglycone homologues leads to the activation and hyperactivation of the key autophagy-related proteins LC3A/B. nih.govacs.orgresearchgate.net This activation suggests that Nanchangmycin can limit cancer cell proliferation while simultaneously inducing autophagy. nih.gov The induction of autophagy by Nanchangmycin is considered a significant part of its mechanism of action against cancer cells. nih.govacs.org
Effects on Cellular Processes (e.g., Lipid Re-accumulation, Collagen Expression, Extracellular Matrix Organization)
Nanchangmycin has been found to significantly impact various cellular processes, particularly in the context of liver fibrosis. elifesciences.orgelifesciences.orgnih.govresearchgate.netresearchgate.netdntb.gov.ua Liver fibrosis is characterized by the excessive accumulation of extracellular matrix (ECM) proteins, primarily produced by activated hepatic stellate cells (HSCs). elifesciences.orgelifesciences.orgnih.gov
In their quiescent state, HSCs store vitamin A in lipid droplets. elifesciences.orgelifesciences.orgnih.gov Upon activation during liver injury, they lose these lipid droplets and begin to secrete large amounts of ECM proteins like collagen. elifesciences.orgelifesciences.orgnih.gov Nanchangmycin has been shown to induce the inactivation of HSC myofibroblasts. elifesciences.orgnih.govresearchgate.netresearchgate.net This is characterized by the re-accumulation of lipid droplets within the cells, a hallmark of their return to a more quiescent-like state. elifesciences.orgnih.govdntb.gov.ua
Table 1: Effects of Nanchangmycin on Cellular Processes
| Cellular Process | Effect of Nanchangmycin | Key Molecular Changes | References |
|---|---|---|---|
| Lipid Metabolism in HSCs | Induces lipid re-accumulation | Increase in lipid droplets | nih.gov, elifesciences.org, dntb.gov.ua |
| Collagen Expression | Reduces expression | Decreased COL1A1 gene expression | nih.gov, researchgate.net, researchgate.net |
| Extracellular Matrix (ECM) | Inhibits deposition and organization | Reduced collagen deposition in ECM | nih.gov, elifesciences.org, elifesciences.org |
Structure Activity Relationship Sar Studies of Nanchangmycin Free Acid
Systematic Derivatization and Analog Screening for SAR Elucidation
SAR studies on nanchangmycin (B609417) have benefited from both systematic derivatization and the comparative analysis of naturally occurring analogs. A key derivative that has provided significant insight is deaglycone-nanchangmycin, created by removing the deoxysugar moiety from the parent molecule. researchgate.net The comparison of the biological activities of nanchangmycin and its deaglycone form has been fundamental in understanding the role of the glycosyl group. acs.org
Furthermore, screening of a family of aglycone polyethers with the same polyketide backbone as nanchangmycin has expanded the understanding of its SAR. acs.org This analog screening has included compounds like A-130-A, endusamycin (B564215), and CP-80,219, which share structural similarities but have different aglycone groups. acs.org The evaluation of other polyether ionophores, such as salinomycin (B1681400) and marduramycin, in parallel with nanchangmycin has also provided a broader context for its activity, highlighting the potency of the type II aglycone polyether class. acs.orgnih.gov These comparative studies are essential for elucidating which structural features are unique to nanchangmycin's potent effects and which are common to the broader class of polyether antibiotics. nih.gov Future research focused on the chemical modification of nanchangmycin is considered a worthwhile endeavor to potentially develop derivatives with more drug-like properties. nih.gov
Identification of Key Structural Features for Biological Activities
The aglycone portion of nanchangmycin is a critical determinant of its antitumor capabilities. Studies comparing nanchangmycin with its deaglycone counterpart and other polyethers have demonstrated that the aglycone group plays a significant role in the compound's anticancer activity. acs.org Research indicates that nanchangmycin exhibits greater effectiveness against several cancer cell lines compared to salinomycin. acs.org For instance, the half-maximal inhibitory concentration (IC50) of nanchangmycin against certain cancer cells was found to be significantly lower than that of salinomycin and marduramycin, suggesting a superior anticancer activity. acs.orgnih.gov
The family of aglycone polyethers, to which nanchangmycin belongs, has shown promising cytotoxic activity against a wide array of cancer cell lines, with efficacy observed in the micromolar to nanomolar range. nih.gov These compounds, including nanchangmycin and its homologues, are noted for their ability to induce apoptosis and inhibit proliferation in cancer stem cells. nih.gov The mechanism involves elevating intracellular calcium levels, accumulating reactive oxygen species, and increasing mitochondrial inner membrane permeability, which ultimately triggers caspase-dependent apoptosis. nih.govnih.gov Furthermore, these aglycone polyethers act as potent inhibitors of the Wnt/β-catenin signaling pathway. nih.govnih.gov
| Compound | Target Cancer Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Nanchangmycin | MCF-7 (Breast Cancer) | 0.28 | acs.orgnih.gov |
| Salinomycin | MCF-7 (Breast Cancer) | 2.85 | acs.orgnih.gov |
| Marduramycin | MCF-7 (Breast Cancer) | 4.54 | acs.orgnih.gov |
| Nanchangmycin | HL-60 (Human Leukemia) | 0.0014 | researchgate.net |
| Nanchangmycin | HCT-116 (Human Colon Carcinoma) | 0.0138 | researchgate.net |
Nanchangmycin has been identified as a potent broad-spectrum antiviral agent, particularly effective against flaviviruses such as Zika virus (ZIKV), Dengue virus (DENV), and West Nile virus (WNV). nih.govnih.govmdpi.com Its antiviral activity extends to other viruses that utilize a similar entry mechanism, including Chikungunya virus (CHIKV). nih.govmdpi.com SAR studies suggest that the key to its antiviral efficacy lies in its ability to inhibit a very early stage of the viral life cycle: entry into the host cell. nih.govnih.gov
| Compound | Virus | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|---|
| Nanchangmycin | Zika Virus (ZIKV) | Human U2OS, HBMEC, Jeg-3 | 0.1 - 0.4 | frontiersin.org |
| Nanchangmycin | Zika Virus (ZIKV) | Human brain microvascular endothelial cells | 0.4 | nih.gov |
| Nanchangmycin | West Nile Virus (WNV-KUN) | Control Cells | 0.158 | pnas.org |
Research into nanchangmycin's mechanism of action has begun to correlate its structure with interactions at the molecular level. In studies on hepatic stellate cells (HSCs), nanchangmycin was found to regulate multiple kinases and signaling pathways. nih.govelifesciences.org Treatment with nanchangmycin leads to a reduction in the phosphorylation levels of several key proteins, including FYN, PTK2 (also known as FAK), and MAPK1/3 (also known as ERK2/1). nih.govelifesciences.org The depletion of these kinases was shown to suppress the expression of COL1A1, a collagen gene associated with fibrosis. nih.gov
This suggests that nanchangmycin's structure allows it to interfere with these specific signaling cascades, leading to its observed anti-fibrotic effects. nih.gov For example, phosphorylation of FYN at tyrosine 420 was reduced by approximately 40% after both 1-hour and 18-hour treatments with nanchangmycin. nih.govelifesciences.org The ability of nanchangmycin to modulate these specific targets highlights how its chemical structure is finely tuned for interaction with components of cellular signaling networks. A close analog, A-130-A, has also been reported to inhibit the Wnt/β-catenin pathway, indicating that this capability may be a feature of this particular structural class of polyether ionophores. nih.gov These findings underscore the importance of specific structural motifs within the nanchangmycin molecule for its interaction with and modulation of distinct molecular targets.
Structural Determinants for Antiviral Efficacy against Flaviviruses
Computational Approaches in SAR Analysis (e.g., Molecular Docking, Molecular Dynamics Simulations)
Computational methods such as molecular docking and molecular dynamics (MD) simulations are increasingly vital tools in the field of drug discovery and for elucidating structure-activity relationships. nih.govmdpi.com While specific, extensive computational SAR studies on a library of nanchangmycin derivatives are not widely published, these techniques have been applied to understand the biosynthesis of nanchangmycin and the mechanisms of other antivirals, demonstrating their potential applicability. researchgate.netmdpi.com
Molecular dynamics simulations can provide detailed information on the dynamic structural changes and energetic interactions between a ligand like nanchangmycin and its biological target. nih.gov For example, MD simulations have been used to analyze the binding modes of substrates to thioesterases involved in polyketide biosynthesis, a process related to the formation of nanchangmycin. researchgate.net In such studies, key amino acid residues responsible for strong hydrogen bond interactions and van der Waals contributions can be identified. researchgate.net
Molecular docking is another powerful computational tool used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. biorxiv.org This approach is frequently used in virtual screening to identify potential drug candidates and to rationalize the activity of known compounds by visualizing their interaction within the binding site of a target protein. mdpi.comnih.gov For instance, docking studies on other antivirals have helped to depict the binding process to viral proteins like hemagglutinin, correlating computational predictions with experimental activity data. mdpi.com The application of these computational approaches to nanchangmycin and its derivatives could accelerate the rational design of new analogs with improved potency and selectivity, guiding synthetic efforts toward the most promising structural modifications. patsnap.com
Chemical Derivatization and Analog Synthesis of Nanchangmycin Free Acid
Semi-Synthetic and Synthetic Approaches for Nanchangmycin (B609417) (Free Acid) Derivatives
Semi-synthesis offers a direct route to modify the Nanchangmycin scaffold, leveraging the readily available natural product as a starting material for chemical transformations. This approach is particularly useful for creating derivatives that are inaccessible through biosynthetic methods alone. While the total synthesis of a complex molecule like Nanchangmycin is a formidable challenge, semi-synthesis provides a more feasible path to structural diversification.
A primary example of a semi-synthetic derivative of Nanchangmycin is its aglycone. The deoxysugar moiety, 4-O-methyl-L-rhodinose, can be chemically cleaved from the parent compound. This is achieved through acid-catalyzed hydrolysis, where Nanchangmycin is treated with a solution such as acetic acid in aqueous acetonitrile (B52724) at elevated temperatures, yielding the Nanchangmycin aglycone. nih.gov This derivative is crucial for studying the role of the sugar in the compound's biological activity. nih.gov
Broader semi-synthetic strategies applied to other polyether ionophores, such as monensin (B1676710) and lasalocid (B1674520), highlight potential avenues for Nanchangmycin derivatization. jst.go.jpnih.gov These methods often involve:
Modification of functional groups: The hydroxyl groups on the polyether backbone can be targeted for acylation or the formation of urethanes, which has been shown to alter the ion-transporting properties and biological activity of compounds like monensin. jst.go.jpcore.ac.uk
Degradation and reconstruction: Complex polyethers can be chemically degraded into smaller, manageable fragments. These fragments can then be used as building blocks in "hybrid" syntheses, where they are combined with synthetically prepared components to create novel scaffolds with altered cation-binding groups or peripheral structures. nih.govnature.comresearchgate.net
Such strategies aim to create analogs with improved pharmacological profiles, such as enhanced selectivity for bacterial over mammalian cells, thereby reducing toxicity. nih.govnature.com The development of modified Nanchangmycin compounds is considered a necessary step for improving its potential as a therapeutic agent. google.com
Biosynthetic Engineering for Novel Polyether Analogs
Biosynthetic engineering provides a powerful alternative to chemical synthesis for generating structural diversity in polyketides like Nanchangmycin. By manipulating the genetic blueprint of the producing organism, Streptomyces nanchangensis, it is possible to reprogram the molecular assembly line to produce novel analogs. tandfonline.com This field, often termed "combinatorial biosynthesis," has been successfully applied to numerous polyketide synthases (PKSs) to generate derivatives that would be difficult to access through chemical means. tandfonline.comresearchgate.net
Targeted Gene Editing and Domain Swapping for Structural Modifications
Targeted gene editing within the Nanchangmycin biosynthetic gene cluster (nan) allows for precise modifications to the final structure. This is typically achieved by deleting or inactivating genes that encode specific enzymatic domains within the large, modular PKS enzymes (NanA1-NanA11). researchgate.netresearchgate.net
Two notable examples of this approach have yielded specific Nanchangmycin derivatives:
Nanchangmycin Aglycone: The gene nanG5, which encodes the glycosyltransferase responsible for attaching the 4-O-methyl-L-rhodinose sugar to the C-19 hydroxyl group of the polyether backbone, has been deleted. nih.govresearchgate.net The resulting mutant strain of S. nanchangensis abolishes Nanchangmycin production and instead accumulates the corresponding Nanchangmycin aglycone. nih.gov This confirms the function of NanG5 as the key glycosylating enzyme in the pathway. nih.gov
19-deoxy-Nanchangmycin: The ketoreductase (KR) domain within module 6 of the NanA4 PKS protein is responsible for creating the hydroxyl group at the C-19 position, which serves as the attachment point for the sugar. researchgate.net Inactivation of this KR6 domain is predicted to produce a Nanchangmycin analog that lacks the C-19 hydroxyl group, thereby preventing glycosylation and altering the core structure. researchgate.net
The table below summarizes key derivatives generated through targeted gene editing of the nan cluster.
| Parent Compound | Targeted Gene/Domain | Modification | Resulting Derivative | Producing Strain | Reference(s) |
| Nanchangmycin (free acid) | nanG5 | Gene Deletion | Nanchangmycin aglycone | S. nanchangensis LTΔnanG5-4 | nih.gov |
| Nanchangmycin (free acid) | KR domain of module 6 (NanA4) | Domain Inactivation (Proposed) | 19-deoxy-Nanchangmycin | S. nanchangensis (Engineered) | researchgate.net |
Domain swapping is another powerful, though more complex, engineering strategy. The modular nature of the Nanchangmycin PKS theoretically allows for entire catalytic domains to be replaced with domains from other PKS systems that have different specificities. nih.gov For example, swapping an acyltransferase (AT) domain, which selects the specific building block (e.g., malonyl-CoA or methylmalonyl-CoA) for incorporation into the polyketide chain, could lead to predictable changes in the backbone's alkyl substitution pattern. nih.govbeilstein-journals.org While this approach has been successfully demonstrated in other model PKS systems like the erythromycin (B1671065) synthase, its application to the Nanchangmycin synthase remains a prospective goal for generating further diversity. nih.gov
Creation of Hybrid Biosynthetic Pathways for Non-Natural Analogs
A more ambitious approach involves combining genes or entire modules from different biosynthetic pathways to create hybrid PKS assembly lines. This strategy can generate "unnatural" natural products that possess features from two or more distinct parent compounds.
Patents have described the creation of non-naturally occurring hybrid PKS systems that utilize components of the Nanchangmycin synthase. google.comgoogleapis.com For example, a hybrid PKS has been designed to produce 2,4,4-trimethylpentanoic acid by combining the loading module from the avermectin (B7782182) PKS, a modified extension module from the Nanchangmycin PKS (Module 2), and a terminating thioesterase (TE) domain. googleapis.com This demonstrates the functional compatibility of Nanchangmycin synthase modules with enzymes from other pathways to create entirely new small molecules.
The general feasibility of this approach for polyethers is supported by the creation of novel compounds through combinatorial biosynthesis involving other polyether gene clusters. asm.org For instance, combining gene clusters for the aglycone polyethers endusamycin (B564215) and lenoremycin (B1666378) resulted in a novel hybrid polyether, demonstrating that pathways can be successfully merged to generate new chemical entities. These successes pave the way for future work where parts of the Nanchangmycin biosynthetic machinery could be combined with other polyether or polyketide pathways to expand the accessible chemical space. tandfonline.comasm.org
Advanced Analytical and Research Methodologies for Nanchangmycin Free Acid Studies
Omics-Based Approaches for Molecular Target Identification and Pathway Analysis
"Omics" technologies, which allow for the global analysis of biological molecules, have been instrumental in understanding the broader biological context of nanchangmycin's activity. nih.govnih.gov These systems biology approaches enable a comprehensive view of the changes occurring within a cell or organism upon exposure to the compound. nih.gov
Chemical proteomics and affinity-based protein profiling (AfBPP) have emerged as powerful tools for identifying the direct molecular targets of bioactive compounds like nanchangmycin (B609417). nih.govrsc.org This strategy typically involves designing and synthesizing a modified version of the natural product that incorporates a photoreactive group and a "clickable" tag. chemrxiv.org This probe can then be introduced into a biological system, where it binds to its protein targets. Subsequent UV irradiation covalently cross-links the probe to its targets. nih.gov The "clickable" tag allows for the attachment of a reporter molecule, such as biotin, facilitating the enrichment and subsequent identification of the target proteins by mass spectrometry. chemrxiv.org
A notable application of this technique in nanchangmycin research involved the design of a photoreactive, clickable nanchangmycin probe to identify its protein targets related to its antiviral activity against the Zika virus in human cells. chemrxiv.org This chemical proteomics approach led to the identification of several protein targets, with SEC11A, a critical component of the signal peptidase complex essential for processing Zika virus proteins, being among the most prominent. chemrxiv.org This finding suggests a novel mechanism for nanchangmycin's antiviral action, demonstrating the power of AfBPP to uncover previously unknown therapeutic pathways. chemrxiv.orgthinon-lab.com
Table 1: Application of Affinity-Based Protein Profiling in Nanchangmycin Research
| Methodology | Probe Design | Biological System | Key Finding | Significance | Reference |
| Chemical Proteomics / Affinity-Based Protein Profiling | Photoreactive, clickable nanchangmycin probe | Human cells infected with Zika virus | Identification of SEC11A as a direct protein target. | Revealed a novel antiviral mechanism by blocking the cleavage of a Zika virus polyprotein. | chemrxiv.org |
RNA sequencing (RNA-seq) is a high-throughput method used to profile the entire transcriptome of a cell, providing a snapshot of the genes that are actively being expressed. In the context of nanchangmycin research, RNA-seq has been employed to understand the global transcriptional changes induced by the compound.
For instance, in a study investigating the anti-fibrotic properties of nanchangmycin, RNA-seq was performed on human hepatic stellate cells (HSCs) treated with the compound. nih.govelifesciences.org The analysis revealed that nanchangmycin broadly affects the expression of genes associated with fibrosis. nih.govresearchgate.net Specifically, gene sets related to the extracellular matrix (ECM) structural constituents and collagen-containing ECM were significantly negatively enriched in the nanchangmycin-treated group. nih.gov Conversely, genes involved in the oligosaccharide lipid intermediate biosynthetic process were positively enriched. nih.gov This detailed transcriptional data provides a mechanistic basis for nanchangmycin's observed anti-fibrotic activity. nih.govelifesciences.org
Furthermore, RNA-seq has been used to study the host cell response to Zika virus infection, where genetic removal of the cytoskeletal protein vimentin (B1176767) led to altered gene expression profiles upon infection. pnas.org Such studies, while not directly analyzing nanchangmycin, contribute to the broader understanding of the viral infection pathways that nanchangmycin targets. pnas.orgfrontiersin.org
Table 2: RNA Sequencing Findings in Nanchangmycin-Treated Human Hepatic Stellate Cells
| Gene Set Category | Enrichment Direction | Implication for Fibrosis | Reference |
| ECM Structural Constituent | Negative | Reduction in key components of scar tissue. | nih.gov |
| Collagen-Containing ECM | Negative | Inhibition of collagen deposition, a hallmark of fibrosis. | nih.gov |
| Contractile Fibers | Negative | Reduction in cell contractility associated with activated, fibrotic cells. | nih.gov |
| Oligosaccharide Lipid Intermediate Biosynthetic Process | Positive | Possible contribution to the re-accumulation of lipid droplets, a feature of quiescent, non-fibrotic cells. | nih.gov |
Chemical Proteomics and Affinity-Based Protein Profiling
Genetic Engineering and Molecular Biology Techniques
Genetic engineering and molecular biology techniques have been fundamental in deciphering the biosynthesis of nanchangmycin and for engineering strains with improved production or novel derivatives. These methods allow for the precise manipulation of the genetic blueprint of the producing organism, typically Streptomyces species. nih.govmicrobiologyresearch.org
The functional analysis of the nanchangmycin biosynthetic gene cluster has been extensively carried out using gene disruption, replacement, and overexpression systems. nih.govmicrobiologyresearch.org These techniques involve the targeted deletion or inactivation of a specific gene (disruption), its substitution with another gene, often a resistance marker (replacement), or increasing its expression level (overexpression).
Several studies have successfully employed these methods to elucidate the roles of specific genes within the nan cluster. For example:
Gene Disruption/Replacement : The replacement of DNA fragments within a large gene cluster in Streptomyces nanchangensis NS3226 with an apramycin (B1230331) resistance gene led to the identification of the region responsible for nanchangmycin production, as the resulting mutants failed to produce the antibiotic. nih.govmicrobiologyresearch.orgresearchgate.net Similarly, the deletion of the glycosyltransferase gene, nanG5, resulted in a mutant strain that abolished nanchangmycin production and instead accumulated the nanchangmycin aglycone, confirming the role of NanG5 in attaching the deoxysugar moiety. nih.govnih.gov In another industrial strain, Streptomyces bingchenggensis, disruption of the nanLD gene, which encodes the loading module of the polyketide synthase, successfully eliminated nanchangmycin biosynthesis. nih.govbiocrick.com
Overexpression Systems : To improve the yield of nanchangmycin, researchers have focused on overexpressing regulatory genes. In S. bingchenggensis, the overexpression of the pathway-specific activators nanR1 and nanR2 led to a significant, near-industrial level increase in nanchangmycin production, boosting the yield by 45-fold to 6.08 g/L. asm.orgresearchgate.net This demonstrates the potent effect of manipulating regulatory networks to enhance secondary metabolite production. asm.org
Table 3: Examples of Genetic Engineering in Nanchangmycin Biosynthesis Studies
| Organism | Technique | Target Gene(s) | Outcome | Reference |
| S. nanchangensis NS3226 | Gene Replacement | Region in cluster A | Abolished nanchangmycin production, identifying the biosynthetic gene cluster. | nih.govmicrobiologyresearch.org |
| S. nanchangensis NS3226 | Gene Deletion | nanG5 (glycosyltransferase) | Accumulation of nanchangmycin aglycone. | nih.govnih.gov |
| S. bingchenggensis | Gene Disruption | nanLD (PKS loading module) | Eliminated nanchangmycin production. | nih.gov |
| S. bingchenggensis | Overexpression | nanR1, nanR2 (activators) | 45-fold increase in nanchangmycin production. | asm.org |
Site-directed mutagenesis is a precision tool that allows for the substitution of specific amino acids within a protein, enabling detailed studies of enzymatic mechanisms. researchgate.net This technique has been pivotal in understanding the catalytic machinery of enzymes in the nanchangmycin biosynthetic pathway.
A key example is the characterization of NanE, the discrete thioesterase responsible for the final step of nanchangmycin biosynthesis—the hydrolytic release of the mature polyether from the polyketide synthase. nih.govnih.govfrontierspartnerships.org By aligning the sequence of NanE with other thioesterases, researchers predicted a catalytic triad (B1167595) of amino acids. Using site-directed mutagenesis to individually change these residues, they established that Ser96, His261, and Asp120 are all essential for the enzyme's hydrolytic activity. nih.govnih.gov Mutating another residue, Trp97, was shown to affect the enzyme's substrate preference, highlighting its role in substrate recognition. nih.govnih.gov
The development of CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) technology, including CRISPR-Cas9 for gene editing and CRISPR interference (CRISPRi) for gene repression, has revolutionized functional genomics. asm.org These tools have been adapted for use in Streptomyces and applied to the study of nanchangmycin production.
In Streptomyces bingchenggensis, a CRISPR-Cpf1 system was used to create in-frame deletions of the regulatory genes atcR and atcK, revealing their role in repressing nanchangmycin production while activating the biosynthesis of other secondary metabolites. nih.gov CRISPRi, which uses a deactivated Cas protein (dCas) to block transcription without cutting the DNA, has been used to repress the expression of atcR, confirming its regulatory role. asm.orgnih.gov Furthermore, the CRISPR/Cas9 system has been employed to create frameshift deletions in the nanA1 gene in Streptomyces sp. SD50 to abolish nanchangmycin production, thereby facilitating the study of other cryptic biosynthetic pathways in the organism. rsc.org
Site-Directed Mutagenesis for Enzymatic Mechanism Studies
High-Throughput Screening (HTS) Methodologies for Bioactivity Assessment
High-Throughput Screening (HTS) has been instrumental in identifying the diverse bioactivities of Nanchangmycin. nih.govdrugtargetreview.comwikipedia.orgbmglabtech.com HTS allows for the rapid, automated testing of large numbers of compounds against specific biological targets, making it an ideal approach for discovering novel therapeutic applications for natural products like Nanchangmycin. bmglabtech.com
In the context of Nanchangmycin, HTS has been pivotal in uncovering its potent antiviral and anticancer properties. For instance, a high-content 384-well based assay was adapted to screen a library of approximately 2,000 bioactive compounds, including Nanchangmycin, for their ability to inhibit Zika virus (ZIKV) infection. nih.govresearchgate.net This screening effort, conducted across three different cell types and with two ZIKV strains, identified Nanchangmycin as a potent inhibitor of viral entry. nih.govresearchgate.net
Similarly, HTS has been employed to evaluate the anticancer potential of Nanchangmycin. By screening against a panel of 38 different human cancer cell lines, researchers have demonstrated its broad-spectrum cytotoxic activity, often at micromolar to nanomolar concentrations. nih.govacs.org These large-scale screens have been essential in highlighting Nanchangmycin as a promising candidate for further development in oncology, particularly against cancer stem cells. nih.govacs.org A high-throughput small molecule screen was also used to identify compounds that inactivate human hepatic stellate cell myofibroblasts, where Nanchangmycin emerged as one of the most potent hits. elifesciences.org
The general workflow of an HTS campaign for bioactivity assessment involves several key steps:
| Step | Description |
| Target Identification | Selection of a relevant biological target (e.g., a specific enzyme, receptor, or cellular pathway) or a cellular phenotype (e.g., cell death, inhibition of viral replication). nih.gov |
| Assay Development | Creation of a robust and reproducible assay in a miniaturized format (e.g., 96-, 384-, or 1536-well plates) suitable for automation. nih.govwikipedia.org |
| Library Screening | Automated screening of a compound library, such as a collection of known bioactives or natural products, against the target. drugtargetreview.com |
| Hit Identification | Identification of "hits" – compounds that exhibit the desired activity in the primary screen. bmglabtech.com |
| Hit Confirmation and Validation | Re-testing of hits to confirm their activity and eliminate false positives, followed by dose-response studies to determine potency (e.g., IC50 values). nih.gov |
Biochemical and Biophysical Characterization Techniques
Biochemical and biophysical methods are essential for the detailed analysis of Nanchangmycin, providing insights into its purity, quantification, and interactions with biological macromolecules. civis.eunih.govnih.govmdpi.commdpi.com
The quantification and purity assessment of Nanchangmycin are critical for reliable biological testing. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful analytical techniques widely used for this purpose. researchgate.netmdpi.comturkjps.orgresearchgate.netnih.gov
RP-HPLC is a cornerstone technique for separating, identifying, and quantifying components in a mixture. researchgate.net In the context of Nanchangmycin, RP-HPLC can be used to:
Assess Purity: Determine the percentage purity of a Nanchangmycin sample by separating it from impurities and degradation products.
Quantify Concentration: Accurately measure the concentration of Nanchangmycin in a solution by comparing its peak area to that of a known standard.
A typical RP-HPLC method for a polyether antibiotic like Nanchangmycin would involve a C18 column as the stationary phase and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netnih.gov
UV-Vis Spectroscopy is a simpler, yet effective method for quantification. researchgate.netturkjps.org It relies on the principle that molecules absorb light at specific wavelengths. Nanchangmycin, like many organic molecules, exhibits a characteristic UV absorbance spectrum. By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration of Nanchangmycin in a pure solution can be determined using the Beer-Lambert law. This technique is often used in conjunction with HPLC for rapid concentration measurements. turkjps.orgresearchgate.net
| Analytical Technique | Principle | Application for Nanchangmycin |
| RP-HPLC | Separation based on differential partitioning of analytes between a non-polar stationary phase and a polar mobile phase. researchgate.net | Purity assessment, quantification in complex mixtures, and separation from related homologues. nih.gov |
| UV-Vis Spectroscopy | Measurement of the absorption of ultraviolet or visible radiation by a substance in solution. mdpi.com | Rapid quantification of pure Nanchangmycin solutions and detection during HPLC analysis. turkjps.org |
Understanding the biosynthesis of Nanchangmycin provides opportunities for its derivatization and yield improvement. In vitro enzymatic assays are crucial for characterizing the function of enzymes involved in its complex polyketide synthesis pathway. researchgate.netnih.govasm.orgscilit.com
The biosynthesis of Nanchangmycin involves a large, multi-domain enzyme complex known as a polyketide synthase (PKS), along with several tailoring enzymes. researchgate.netnih.gov One key enzyme that has been characterized is the thioesterase NanE, which is responsible for releasing the final polyketide chain. nih.govasm.org
To study such enzymes, researchers express and purify the protein of interest, and then conduct in vitro assays to determine its substrate specificity and kinetic parameters. mdpi.comnih.gov For NanE, assays were performed using synthetic substrates that mimic the natural polyketide intermediates, such as N-acetylcysteamine (SNAC) thioesters. nih.govasm.org The release of the thiol from the SNAC substrate can be monitored spectrophotometrically, allowing for the determination of enzyme activity. nih.gov Such studies have revealed that NanE acts late in the biosynthetic pathway, after glycosylation of the polyether core. nih.gov
| Enzyme Type | Assay Principle | Research Findings for Nanchangmycin Biosynthesis |
| Thioesterase (e.g., NanE) | Monitoring the hydrolysis of a thioester bond in a synthetic substrate, often by detecting the release of a free thiol. nih.govasm.org | NanE was identified as the thioesterase responsible for releasing the final nanchangmycin chain. It shows specificity for the glycosylated polyether precursor. nih.gov |
| Polyketide Synthase (PKS) Modules | In vitro reconstitution of PKS domains with labeled substrates to analyze the products of individual condensation and modification reactions. | The PKS for Nanchangmycin biosynthesis lacks an apparent thioesterase domain, leading to the investigation of other potential chain-releasing factors. researchgate.net |
Advanced Chromatographic and Spectroscopic Analysis (e.g., RP-HPLC, UV-Vis) for Compound Quantification and Purity
Cell-Based Assay Systems for Mechanistic Studies
Cell-based assays are indispensable for investigating the cellular and molecular mechanisms underlying the biological effects of Nanchangmycin. frontiersin.orgaccelevirdx.com These assays provide a more physiologically relevant context than biochemical assays and are crucial for understanding how Nanchangmycin affects cell behavior.
To evaluate the anticancer potential of Nanchangmycin, its effect on cell proliferation and viability is a primary focus. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. acs.orgnih.govresearchgate.netsigmaaldrich.comwikipedia.orgassaygenie.com
The MTT assay measures the metabolic activity of cells, which in most cases correlates with the number of viable cells. wikipedia.org Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. wikipedia.org The formazan is then solubilized, and its absorbance is measured, providing an indication of cell viability. wikipedia.org
Using the MTT assay, researchers have determined the half-maximal inhibitory concentration (IC50) of Nanchangmycin across a wide range of cancer cell lines. nih.govacs.org For example, in a study comparing Nanchangmycin to the related polyether salinomycin (B1681400), Nanchangmycin demonstrated significantly greater anticancer activity, with an IC50 of 0.28 µM compared to 2.85 µM for salinomycin in one instance. nih.govacs.org In multiple myeloma cell lines, Nanchangmycin was shown to reduce cell viability with IC50 values below 1.0 µM after 72 hours of treatment. nih.gov
| Assay | Principle | Application in Nanchangmycin Research |
| MTT Assay | Reduction of yellow MTT to purple formazan by mitochondrial dehydrogenases in viable cells. wikipedia.org | Determining the cytotoxicity and IC50 values of Nanchangmycin in various cancer cell lines. nih.govacs.orgnih.gov |
| CellTiter-Glo® Luminescent Cell Viability Assay | Measures the number of viable cells based on the quantification of ATP, an indicator of metabolically active cells. sigmaaldrich.com | Used alongside the MTT assay to screen for the antitumor activity of Nanchangmycin and its homologues against a panel of 38 cancer cell lines. nih.govacs.org |
| Hoechst Staining Proliferation Assay | Staining of cell nuclei with Hoechst dye followed by automated microscopy and image analysis to count the number of cells. | Used to show that Nanchangmycin reduces the proliferation of hepatic stellate cells. elifesciences.org |
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. frontiersin.orgnih.govresearchgate.netmdpi.com Nanchangmycin has been investigated for its potential to inhibit these processes, employing various in vitro assays.
Wound Healing (Scratch) Assay: This is a straightforward method to study collective cell migration. researchgate.net A "scratch" is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the gap is monitored over time. This assay has been used to demonstrate that Nanchangmycin can reduce the migration of hepatic stellate cells. elifesciences.org
Transwell Migration/Invasion Assay (Boyden Chamber): This assay provides a more quantitative measure of cell motility. frontiersin.orgresearchgate.netmdpi.com Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant. The number of cells that migrate through the pores to the lower side of the membrane is quantified. mdpi.com To study invasion, the membrane is coated with a layer of extracellular matrix (ECM) components, such as Matrigel. frontiersin.orgresearchgate.net This requires the cells to degrade the ECM before they can migrate through the pores.
Research has shown that Nanchangmycin can effectively inhibit the migration and invasion of various cell types, including hepatic stellate cells, which are involved in liver fibrosis. elifesciences.org
| Assay | Principle | Findings with Nanchangmycin |
| Wound Healing (Scratch) Assay | Measures the rate of closure of an artificial gap created in a confluent cell monolayer. researchgate.net | Nanchangmycin reduces the migration of hepatic stellate cells. elifesciences.org |
| Transwell Migration Assay | Quantifies the number of cells that migrate through a porous membrane towards a chemoattractant. mdpi.com | Nanchangmycin has been shown to inhibit the migration of various cell types. elifesciences.orgwukama.com |
| Transwell Invasion Assay | A modification of the migration assay where the membrane is coated with an ECM layer (e.g., Matrigel), requiring cells to degrade the matrix to pass through. frontiersin.org | Nanchangmycin's anti-invasive properties have been suggested by its activity in related cellular processes. wukama.com |
Assays for Intracellular Ion Concentration Measurement (e.g., Ca2+ imaging)
Nanchangmycin, as a polyether ionophore, has been shown to modulate intracellular calcium (Ca2+) concentrations, a key aspect of its mechanism of action. nih.gov Researchers utilize fluorescent Ca2+ indicators to investigate these effects in various cell types.
In one study, human hepatic stellate cells (HSCs) were loaded with the fluorescent Ca2+ indicator Fluo-4 NW. nih.gov Treatment with nanchangmycin at a concentration of 10 µM resulted in an increase in cytosolic Ca2+, comparable to the effects of known calcium ionophores like ionomycin (B1663694) and thapsigargin. nih.gov To determine the source of this calcium increase, the experiment was repeated in the presence of ethylene (B1197577) glycol tetraacetic acid (EGTA), a chelator of extracellular Ca2+. nih.govscispace.com The nanchangmycin-induced rise in cytosolic Ca2+ was not affected by EGTA, indicating that the immediate increase is due to the release of calcium from intracellular stores. nih.gov Further dose-response analysis demonstrated that nanchangmycin could increase cytosolic Ca2+ at concentrations as low as 10 nM. nih.gov
Similarly, in studies involving MDA-MB-231 breast cancer cells, the fluorescent probe Fluo-3 AM was used to measure intracellular Ca2+ levels. acs.org Following a 16-hour exposure to aglycone polyethers derived from nanchangmycin, a rapid 2- to 3-fold increase in the fluorescence intensity of intracellular Ca2+ was observed compared to control cells. acs.org This elevation in intracellular Ca2+ is considered an initial factor in apoptosis. acs.org
These Ca2+ imaging assays are crucial for understanding how nanchangmycin disrupts cellular homeostasis and induces biological effects such as the inactivation of hepatic stellate cells and apoptosis in cancer cells. nih.govacs.org The ability to measure these ion concentration changes provides direct evidence of nanchangmycin's ionophoretic activity within a cellular context.
Table 1: Nanchangmycin's Effect on Intracellular Ca2+ Concentration
| Cell Type | Assay Method | Nanchangmycin Concentration | Observed Effect on Cytosolic Ca2+ | Source of Ca2+ Increase |
|---|---|---|---|---|
| Human Hepatic Stellate Cells (HSCs) | Fluo-4 NW fluorescent indicator | 10 µM | Increase | Intracellular stores |
| Human Hepatic Stellate Cells (HSCs) | Fluo-4 NW fluorescent indicator | 10 nM | Increase | Intracellular stores |
| MDA-MB-231 Breast Cancer Cells | Fluo-3 AM fluorescent indicator | Not specified | 2-3 fold increase | Not specified |
Immunofluorescence and Microscopy-Based Assays for Protein Localization and Expression
Immunofluorescence and microscopy-based assays are powerful techniques to visualize the effects of nanchangmycin on protein expression and localization within cells. numberanalytics.comantibodies.com These methods have been instrumental in studies investigating nanchangmycin's antiviral and anti-fibrotic activities. nih.govresearchgate.net
In a study exploring antiviral compounds against the Zika virus, a microscopy-based assay was central to validating the inhibitory effects of 38 different drugs, including nanchangmycin. nih.gov While the specific proteins targeted for immunofluorescence in this broad screen were not detailed for nanchangmycin, the methodology allowed for the high-throughput visual confirmation of infection inhibition. nih.gov
A more detailed application of microscopy was used to study the effect of nanchangmycin on hepatic stellate cells (HSCs). researchgate.net Researchers observed that treatment with nanchangmycin led to a significant increase in the accumulation of lipid droplets in primary human HSCs. nih.gov This was visualized using microscopy, where lipid droplets were stained (green) and cell nuclei were defined with Hoechst (blue). researchgate.net This lipid re-accumulation is a marker of HSC inactivation, a key process in mitigating liver fibrosis. nih.gov
Furthermore, to quantify changes in the expression of fibrotic genes, a high-throughput secondary assay was developed using multiplexed quantitative reverse transcription PCR (qRT-PCR) to measure mRNA levels of key proteins like α-smooth muscle actin (ACTA2) and type 1 collagen (COL1A1). researchgate.netelifesciences.org While not a direct visualization of protein localization, this microscopy-informed, high-throughput screening approach allowed for the quantitative assessment of changes in the expression of profibrotic genes following nanchangmycin treatment. researchgate.netelifesciences.org
These microscopy-based techniques, ranging from high-content imaging for screening to detailed visualization of cellular changes and informing high-throughput gene expression analysis, are vital for elucidating the cellular mechanisms of nanchangmycin.
Reporter Gene Assays for Pathway Activity Modulation
Reporter gene assays are a valuable tool for dissecting the impact of a compound on specific signaling pathways. thermofisher.com These assays typically involve introducing a plasmid into cells that contains a reporter gene (like luciferase) under the control of a promoter element responsive to a particular transcription factor. promega.ro The activity of the reporter gene then serves as a proxy for the activity of the signaling pathway being investigated. thermofisher.com
In the context of nanchangmycin research, reporter gene assays have been employed to understand its inhibitory effects on signaling pathways implicated in cancer. For instance, studies have shown that polyether ionophores can inhibit the Wnt/β-catenin signaling pathway. acs.org Research on ionomycin, a compound with similar ionophoretic properties to nanchangmycin, utilized a reporter gene assay to demonstrate its efficient inhibition of β-catenin/Tcf signaling. acs.org This suggests that similar assays could be, and likely are, used to confirm the Wnt-inhibitory activity of nanchangmycin and its derivatives. acs.org
The general principle of these assays in the context of nanchangmycin would involve:
Transfecting cells with a reporter construct where luciferase expression is driven by a promoter containing binding sites for transcription factors of a target pathway (e.g., TCF/LEF for the Wnt/β-catenin pathway).
Treating the cells with nanchangmycin at various concentrations.
Measuring the resulting luciferase activity, which would indicate a change in the signaling pathway's activity. promega.ro
For example, a decrease in luciferase activity in a Wnt-reporter assay after nanchangmycin treatment would signify inhibition of the Wnt/β-catenin pathway. acs.org This methodology allows researchers to move beyond observing a cellular phenotype and begin to pinpoint the specific molecular pathways that nanchangmycin modulates.
Cellular Thermal Shift Assay (CETSA) for Ligand-Protein Interaction Studies
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify direct binding between a ligand, such as nanchangmycin, and its protein target within a cellular environment. cetsa.orgunivr.it The principle behind CETSA is that when a ligand binds to a protein, it generally increases the protein's thermal stability, making it more resistant to heat-induced denaturation and aggregation. mdpi.com
The CETSA process involves treating intact cells with the compound of interest, followed by heating the cells to various temperatures. univr.it After heating, the cells are lysed, and the aggregated proteins are separated from the soluble fraction. univr.it The amount of the target protein remaining in the soluble fraction is then quantified, typically by Western blotting or mass spectrometry. cetsa.orgunivr.it An increase in the amount of soluble target protein at higher temperatures in the presence of the ligand, compared to the control, indicates a direct interaction. univr.it
Table 2: Overview of CETSA Methodology for Nanchangmycin Target Identification
| Step | Description | Purpose |
|---|---|---|
| 1. Treatment | Intact cells are treated with Nanchangmycin (free acid) or a vehicle control. | To allow for potential binding of nanchangmycin to its intracellular targets. |
| 2. Heating | Samples are heated to a range of temperatures. | To induce thermal denaturation and aggregation of proteins. |
| 3. Lysis & Separation | Cells are lysed, and the soluble protein fraction is separated from the precipitated, aggregated proteins. | To isolate the proteins that remained stable at elevated temperatures. |
| 4. Quantification | The amount of a specific protein of interest in the soluble fraction is quantified (e.g., via Western Blot or Mass Spectrometry). | To determine the thermal stability of the protein in the presence and absence of nanchangmycin. |
| 5. Analysis | A shift in the melting curve to a higher temperature in the nanchangmycin-treated sample indicates direct binding and stabilization of the target protein. | To confirm target engagement. |
This technique could be instrumental in validating the downstream targets suggested by other assays, such as the kinases identified in phospho-kinase arrays following nanchangmycin treatment. elifesciences.org
Future Research Directions for Nanchangmycin Free Acid
Elucidation of Remaining Biosynthetic Pathway Gaps and Enzyme Interdependencies
The biosynthesis of nanchangmycin (B609417) involves a complex series of enzymatic reactions orchestrated by a large polyketide synthase (PKS) gene cluster. nih.govresearchgate.net While the general framework of the pathway has been proposed, significant gaps in our understanding of specific enzymatic functions and their interplay remain.
Future research should prioritize the complete characterization of all enzymes within the nan gene cluster. nih.gov This includes a detailed investigation of the epimerase, epoxidase, and epoxide hydrolase, which are encoded by independent open reading frames (ORFs) that separate the two main sets of PKS genes. researchgate.net Understanding the precise timing and coordination of these enzymatic activities is crucial for a complete picture of nanchangmycin assembly.
A particularly intriguing aspect is the function of the independent acyl-carrier protein (ACP) and the observation that one of the PKS modules lacks a corresponding ACP. researchgate.net This suggests a potentially novel mechanism of substrate shuttling and processing within the PKS assembly line. Further studies are needed to determine how these components interact and ensure the fidelity of the final product. The role of the chain-releasing (CR) domain, located downstream of the final ACP, also requires further investigation to clarify its exact mechanism in terminating the polyketide chain. researchgate.net
Table 1: Key Enzymes in Nanchangmycin Biosynthesis and Their Proposed Functions
| Gene/Domain | Proposed Function | Research Focus |
| nanR1, nanR2 | SARP-family transcriptional activators | Characterize binding sites and regulatory network. nih.gov |
| nanR4 | AraC-family repressor | Investigate its role in controlling activator expression. nih.gov |
| Independent epimerase, epoxidase, epoxide hydrolase | Post-PKS modifications | Determine the sequence and interplay of these modifications. researchgate.net |
| Independent ACP | Substrate shuttling | Elucidate its role in the PKS assembly line. researchgate.net |
| CR domain | Chain termination | Define the precise mechanism of polyketide release. researchgate.net |
Development of Advanced Metabolic Engineering Strategies for Sustainable Production and Diversification
The industrial production of nanchangmycin currently faces limitations in yield. nih.govresearchgate.net Advanced metabolic engineering strategies are essential for developing high-titer strains and ensuring a sustainable supply for further research and potential therapeutic applications. core.ac.uknih.govdovepress.comresearchgate.netoneplanetnetwork.org
A key strategy involves the manipulation of regulatory genes. Overexpression of the transcriptional activators nanR1 and nanR2 has been shown to increase nanchangmycin yields significantly. nih.gov Conversely, deleting the repressor gene nanR4 also leads to enhanced production. nih.gov Future work should focus on fine-tuning the expression of these regulatory elements, potentially through the use of strong, inducible promoters to optimize nanchangmycin biosynthesis.
Furthermore, disrupting competing metabolic pathways could channel more precursors towards nanchangmycin production. For instance, in Streptomyces bingchenggensis, which also produces milbemycins, rewiring the regulatory network to suppress milbemycin biosynthesis has been shown to improve nanchangmycin titers. researchgate.net The development of sophisticated genetic tools and a deeper understanding of the global regulatory networks in S. nanchangensis will be crucial for these efforts. cdnsciencepub.com
Beyond increasing yield, metabolic engineering offers the potential to generate novel nanchangmycin analogs with improved properties. By modifying the PKS and tailoring enzymes, it may be possible to create derivatives with enhanced efficacy, reduced toxicity, or altered target specificity.
Comprehensive Characterization of Novel Molecular Targets and Associated Signaling Networks
While nanchangmycin is known to be a polyether ionophore, its precise molecular targets and the downstream signaling pathways it modulates are not fully understood. nih.govchemrxiv.org Identifying these targets is critical for elucidating its mechanism of action and predicting its therapeutic effects.
Recent studies have begun to unravel the complex signaling networks affected by nanchangmycin. In the context of liver fibrosis, nanchangmycin was found to increase cytosolic Ca²⁺ and decrease the phosphorylation of several key proteins, including FYN, PTK2 (FAK), MAPK1/3 (ERK2/1), HSPB1 (HSP27), and STAT5B. researchgate.netelifesciences.orgresearchgate.netdntb.gov.uanih.gov Depletion of these kinases was shown to suppress the expression of fibrotic proteins, suggesting that nanchangmycin exerts its anti-fibrotic effects through this signaling cascade. researchgate.netelifesciences.orgresearchgate.netdntb.gov.uanih.gov
In its antiviral capacity against Zika virus (ZIKV), nanchangmycin is thought to block an early step in the entry process, possibly by inhibiting clathrin-mediated endocytosis. nih.govmdpi.com However, it does not appear to affect the uptake of all cargo, suggesting a degree of selectivity. nih.gov A recent study using a photoreactive clickable nanchangmycin probe identified SEC11A, a component of the signal peptidase complex essential for processing ZIKV proteins, as a prominent target. chemrxiv.org This suggests a novel mechanism for its antiviral activity.
Future research should employ a combination of chemical proteomics, genetic screening, and biochemical assays to systematically identify and validate the direct binding partners of nanchangmycin in various cell types and disease models. This will provide a more complete understanding of its polypharmacology and inform the development of more targeted therapies.
Table 2: Identified and Potential Molecular Targets of Nanchangmycin
| Biological Context | Identified/Potential Targets | Downstream Effects |
| Liver Fibrosis | FYN, PTK2, MAPK1/3, HSPB1, STAT5B | Reduced collagen expression and cell proliferation/migration. researchgate.netelifesciences.orgresearchgate.netdntb.gov.uanih.gov |
| Zika Virus Infection | SEC11A, Clathrin-mediated endocytosis pathway | Blockade of viral polyprotein cleavage and viral entry. nih.govchemrxiv.orgmdpi.com |
| Cancer | Wnt/β-catenin signaling pathway | Inhibition of cancer stem cell survival. researchgate.net |
Exploration of Additional Biological Activities and Therapeutic Potential beyond Current Findings
Nanchangmycin has already demonstrated a remarkable range of biological activities, including antibacterial, antiviral, anti-fibrotic, and anticancer effects. researchgate.netnih.govresearchgate.net However, the full therapeutic potential of this compound is likely yet to be realized.
Systematic screening of nanchangmycin against a broader range of pathogens and diseases is warranted. Its activity against various arboviruses, including Zika, Dengue, West Nile, and Chikungunya viruses, suggests it may be a broad-spectrum antiviral agent. nih.govnih.gov Further studies should investigate its efficacy against other enveloped viruses and explore its potential as a prophylactic or therapeutic agent for emerging viral threats.
The anti-fibrotic properties of nanchangmycin, initially identified in the context of liver fibrosis, could be relevant to other fibrotic diseases affecting organs such as the lungs, kidneys, and heart. elifesciences.orgresearchgate.netelifesciences.org Investigating its effects in preclinical models of these conditions could open up new therapeutic avenues.
In the realm of oncology, nanchangmycin has shown promise in suppressing breast cancer stem cells and inhibiting the growth of multiple myeloma cells. nih.govelifesciences.org Its ability to inhibit the Wnt/β-catenin signaling pathway and activate autophagy-related proteins provides a mechanistic basis for these effects. researchgate.net Further exploration of its anticancer activity against a wider panel of cancer cell lines and in in vivo tumor models is a promising area for future research.
Integration of Artificial Intelligence and Machine Learning in Nanchangmycin (Free Acid) Research
The complexity of nanchangmycin's biosynthesis, mechanism of action, and therapeutic potential makes it an ideal candidate for the application of artificial intelligence (AI) and machine learning (ML). mdpi-res.comunimore.itnih.govresearchgate.netpatsnap.com These powerful computational tools can accelerate research and provide novel insights that might be missed by traditional approaches.
ML algorithms can be trained on existing data from polyketide biosynthetic gene clusters to predict the structure of novel natural products and to identify bottlenecks in biosynthetic pathways. researchgate.netbiorxiv.orgoup.comwur.nlrsc.org This could guide the design of metabolic engineering strategies for optimizing nanchangmycin production and for creating novel analogs.
In drug discovery, AI can be used to analyze large datasets from high-throughput screening and to predict the biological activities and molecular targets of compounds like nanchangmycin. rsc.orgxiahepublishing.com By integrating data from chemical proteomics, transcriptomics, and other 'omics' platforms, ML models can help to build comprehensive maps of the signaling networks affected by nanchangmycin and to identify potential biomarkers for its therapeutic efficacy. This could pave the way for personalized medicine approaches where treatment strategies are tailored to the specific molecular profile of a patient's disease. nih.govresearchgate.net
Q & A
Q. What is the primary mechanism of Nanchangmycin's antiviral action against Zika (ZIKV) and Dengue (DENV) viruses?
Nanchangmycin inhibits viral entry by blocking clathrin-mediated endocytosis, a process critical for ZIKV and DENV uptake. This was demonstrated using fluorescence-based uptake assays in U2OS and primary placental cells, where virions remained on the cell surface post-treatment. Pre-treatment with Nanchangmycin during the entry phase (0–4 hours post-infection) reduced infection by >80%, whereas post-entry addition had no effect, confirming its entry-specific activity .
Q. What are the effective concentrations (IC₅₀) and cell types for studying Nanchangmycin's antiviral activity?
Nanchangmycin exhibits broad-spectrum antiviral activity with IC₅₀ values ranging from 0.1–0.4 μM across diverse cell types, including Vero, U2OS, HUVECs, and primary placental fibroblasts. Cytotoxicity (CC₅₀) is observed at ~3 μM, yielding a selectivity index (SI) of 100. For optimal results, dissolve in DMSO (105 mg/mL stock) and use concentrations ≤2 μM to minimize toxicity .
Q. Which experimental assays are recommended to validate Nanchangmycin's inhibition of viral entry?
Key assays include:
- Time-of-addition assays : Remove Nanchangmycin at 4 hpi to distinguish entry vs. post-entry inhibition.
- Fluorescence-based uptake assays : Pre-bind virions at 4°C, then monitor surface retention of viral particles at 37°C using non-permeabilized staining (e.g., anti-ZIKV E protein antibodies) .
- Comparative drug controls : Use mycophenolic acid (post-entry inhibitor) and AXL inhibitors (e.g., cabozantinib) to confirm entry-specific activity .
Q. What is the biosynthetic origin of Nanchangmycin, and what are its structural features?
Nanchangmycin is a polyether antibiotic produced by Streptomyces nanchangensis NS3226. Its structure includes a glycosylated C-19 hydroxyl group with 4-O-methyl-L-rhodinose, critical for bioactivity. The biosynthesis involves a modular polyketide synthase (PKS), oxidative cyclization, and late-stage modifications (e.g., glycosylation by NanG5) .
Q. How does glycosylation impact Nanchangmycin's bioactivity?
Deletion of the glycosyl transferase gene nanG5 abolishes Nanchangmycin production, resulting in accumulation of the aglycone form (m/z [M+Na⁺] 761.5), which lacks antiviral activity. The aglycone yield is ~1% of wild-type production, underscoring glycosylation's role in stability and target interaction .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NanE thioesterase catalytic efficiency between in vitro and in vivo conditions?
NanE, the terminal thioesterase in Nanchangmycin biosynthesis, shows a low kcat of 3.6 × 10⁻³ min⁻¹ for SNAC-conjugated substrates in vitro. To reconcile this with in vivo yields (~0.2 μmol/L/h), use ACP-bound substrates (e.g., polyether-ACP conjugates) instead of SNAC analogs, as ACP tethering enhances stereoselectivity and kinetic efficiency by 2300-fold .
Q. What experimental strategies address contradictory data on Nanchangmycin's inhibition efficiency across cell types?
Variability in inhibition (e.g., partial activity in U2OS vs. none in Jeg-3 cells) may stem from differences in clathrin expression or endocytic machinery. To mitigate:
Q. How can modular PKS engineering improve Nanchangmycin biosynthesis or derivative synthesis?
Replace the NanE thioesterase with alternative TEs (e.g., MonCII) to generate analogs. For example, semisynthesis of nanchangmycin aglycone (via acidic hydrolysis) and subsequent glycosylation with heterologous GT enzymes can yield novel derivatives. Validate using HPLC-MS and NMR .
Q. What methodologies elucidate the stereoselectivity of Nanchangmycin's polyketide chain assembly?
Use module 2+TE of the Nanchangmycin synthase with ACP-bound substrates (e.g., 2-methyl-3-ketobutyryl-ACP1) to achieve diastereomerically pure (2S,4R)-2,4-dimethyl-5-ketohexanoic acid. Compare with SNAC substrates, which yield racemic mixtures, to confirm ACP's role in stereochemical control .
Q. How can researchers optimize Nanchangmycin's solubility and stability for in vivo studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
